Diethyl 2-chloropyrimidine-4,5-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl 2-chloropyrimidine-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-3-16-8(14)6-5-12-10(11)13-7(6)9(15)17-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQAZEHEYSOONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611441 | |
| Record name | Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90794-84-6 | |
| Record name | Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Diethyl 2-chloropyrimidine-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-chloropyrimidine-4,5-dicarboxylate is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug development. The pyrimidine scaffold is a core structure in numerous biologically active compounds, and the presence of a chlorine atom at the 2-position offers a reactive site for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound.
Core Chemical Properties
Currently, detailed experimental data for this compound is not widely available in published scientific literature. The information presented here is compiled from commercially available data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 90794-84-6 | Parchem[1], 2a biotech[2] |
| Molecular Formula | C₁₀H₁₁ClN₂O₄ | - |
| Molecular Weight | 258.66 g/mol | - |
| Appearance | White to off-white solid | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
Synthesis and Experimental Protocols
Detailed, peer-reviewed synthesis protocols for this compound are not readily found in the scientific literature. However, the synthesis of structurally related chloropyrimidines typically involves the chlorination of the corresponding hydroxypyrimidine. A plausible synthetic route could involve the following conceptual steps:
Conceptual Synthesis Pathway
Experimental Protocol (Hypothetical):
A detailed experimental protocol for the synthesis of this compound has not been published. A general procedure for the chlorination of a hydroxypyrimidine would involve reacting the starting material, Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate, with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, followed by purification.
Purification: Purification would likely involve quenching the reaction mixture with ice, followed by extraction with an organic solvent. Further purification could be achieved by column chromatography or recrystallization.
Reactivity and Potential Signaling Pathways
The reactivity of this compound is predicted to be dominated by the 2-chloro substituent. The pyrimidine ring is electron-deficient, which activates the chlorine atom towards nucleophilic aromatic substitution (SNAr). This makes the compound a versatile building block for introducing the pyrimidine-4,5-dicarboxylate moiety into various molecular scaffolds.
General Reactivity via SNAr
Potential nucleophiles could include amines, alcohols, and thiols, leading to the formation of 2-amino, 2-alkoxy, and 2-thioether pyrimidine derivatives, respectively. These derivatives could be of interest in drug discovery as potential inhibitors of kinases or other enzymes where the pyrimidine core can act as a hinge-binding motif.
Due to the lack of specific biological data, no signaling pathways involving this compound can be definitively described at this time.
Spectroscopic Data
No specific spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for this compound is available in the public domain. For research purposes, it would be essential to synthesize and characterize this compound to obtain these data.
Safety and Handling
Based on safety data sheets for similar chlorinated heterocyclic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It may be harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
This compound is a chemical intermediate with significant potential for use in the synthesis of novel compounds for drug discovery and development. The reactive 2-chloro position allows for a variety of chemical transformations. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, characterization, and biological activity. Further research is required to fully elucidate the chemical properties and potential applications of this compound. Researchers interested in utilizing this compound are advised to perform their own synthesis and thorough characterization.
References
Physicochemical characteristics of Diethyl 2-chloropyrimidine-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Initial Abstract This technical guide serves as a comprehensive resource on the physicochemical characteristics of Diethyl 2-chloropyrimidine-4,5-dicarboxylate. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including established pharmaceuticals. This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this specific molecule, consolidating available data on its chemical properties, synthesis, and potential biological relevance. While extensive searches have been conducted, it is important to note that specific experimental data for this compound is limited in publicly accessible literature. This guide presents the available information and provides context based on related chemical structures.
Chemical Identity and Physical Properties
This compound is a substituted pyrimidine derivative. The pyrimidine ring is a core structure in nucleic acids and numerous pharmaceuticals, making its derivatives attractive targets for drug discovery.[1][2] The presence of a chlorine atom at the 2-position and two diethyl carboxylate groups at the 4 and 5-positions suggests potential for further chemical modification and diverse biological activities.[3]
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 90794-84-6 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₁₁ClN₂O₄ | |
| Molecular Weight | 258.66 g/mol | Calculated |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data for this compound are not available in the public domain. However, based on the chemical structure, the expected spectral characteristics can be predicted.
Table 2: Predicted Spectroscopic Characteristics
| Technique | Predicted Peaks and Features |
| ¹H NMR | - Aromatic proton singlet from the pyrimidine ring. - Quartet and triplet signals corresponding to the two ethyl ester groups (-OCH₂CH₃). |
| ¹³C NMR | - Resonances for the carbon atoms of the pyrimidine ring, with the carbon attached to the chlorine atom shifted downfield. - Carbonyl carbon signals from the ester groups in the range of 160-170 ppm. - Signals for the ethoxy groups. |
| Infrared (IR) Spectroscopy | - C=O stretching vibrations from the ester groups around 1720-1740 cm⁻¹. - C-Cl stretching vibrations. - C=N and C=C stretching vibrations from the pyrimidine ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic isotopic pattern due to the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |
Note: The above table is a prediction based on the known spectral data of similar compounds and general principles of spectroscopy. Experimental verification is required.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general and plausible synthetic route can be inferred from established methods for the preparation of chloropyrimidines.
A common method involves the chlorination of a corresponding hydroxypyrimidine precursor. The synthesis would likely proceed as follows:
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: To a flask containing the precursor, Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate, add phosphorus oxychloride (POCl₃) and a catalytic amount of an amine hydrochloride (e.g., triethylamine hydrochloride).
-
Chlorination: Heat the reaction mixture under reflux for several hours to facilitate the conversion of the hydroxyl group to a chloro group. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the excess POCl₃ is typically removed by distillation under reduced pressure.
-
Purification: The resulting crude product, a mixture of the desired chloropyrimidine and the amine hydrochloride, is then treated with a solvent that selectively dissolves the chloropyrimidine. The insoluble amine hydrochloride is removed by filtration. The filtrate is then concentrated, and the product is further purified by techniques such as recrystallization or column chromatography to yield pure this compound.
Biological Activity and Potential Applications
While the pyrimidine core is a well-established pharmacophore with a broad range of biological activities including anticancer, antiviral, and antimicrobial properties, there is no specific biological data available for this compound in the reviewed literature.[1][2][3]
The presence of the reactive 2-chloro group makes this compound a versatile intermediate for the synthesis of a library of 2-substituted pyrimidine derivatives. These derivatives could be screened for various biological activities. For instance, the chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols) to generate a diverse set of compounds for structure-activity relationship (SAR) studies.
Potential Research Workflow:
Caption: Workflow for utilizing the compound in drug discovery.
Conclusion and Future Directions
This compound is a chemical entity with potential as a building block in medicinal chemistry. This guide has summarized the currently available information, which is primarily limited to its basic chemical identity. There is a clear need for experimental determination of its physicochemical properties, comprehensive spectroscopic characterization, and exploration of its biological activities. Future research efforts should focus on synthesizing this compound, thoroughly characterizing it, and evaluating its potential as a lead structure or intermediate in drug discovery programs targeting pathways where pyrimidine-based molecules have shown promise.
References
Reactivity Profile of Diethyl 2-chloropyrimidine-4,5-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of Diethyl 2-chloropyrimidine-4,5-dicarboxylate. Drawing upon established principles of pyrimidine chemistry and data from analogous structures, this document outlines the anticipated synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, derived from related compounds, are provided to facilitate the practical application of this versatile building block in medicinal chemistry and drug discovery. The guide also features signaling pathway and workflow diagrams to visually represent the key chemical transformations.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This compound is a highly functionalized pyrimidine derivative poised for a significant role in the synthesis of novel therapeutic agents. The presence of a reactive chlorine atom at the 2-position, coupled with the electron-withdrawing dicarboxylate moieties at the 4- and 5-positions, renders the pyrimidine ring susceptible to a variety of chemical modifications. This guide aims to provide a detailed exploration of its expected reactivity, offering a valuable resource for chemists engaged in the design and synthesis of pyrimidine-based compounds.
Core Reactivity Principles
The reactivity of this compound is primarily governed by the electronic nature of the pyrimidine ring. The two nitrogen atoms within the ring, along with the two ester groups, act as strong electron-withdrawing groups. This electronic pull significantly depletes the electron density of the aromatic system, making it highly susceptible to nucleophilic attack. The chlorine atom at the 2-position serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the C-Cl bond provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring in this compound makes it an excellent substrate for SNAr reactions at the 2-position. A wide range of nucleophiles, including amines, alcohols, and thiols, are expected to displace the chloride ion to yield the corresponding 2-substituted pyrimidine derivatives.
Amination Reactions
The introduction of amino groups at the 2-position of the pyrimidine ring is a common strategy in drug design. Both traditional SNAr and palladium-catalyzed Buchwald-Hartwig amination are viable methods.
Table 1: Predicted Conditions for Amination of this compound
| Reaction Type | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Predicted Yield |
| SNAr | Primary/Secondary Amines | Triethylamine or DIPEA | Dichloromethane or Acetonitrile | Room Temperature - 80 | Good to Excellent |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos, Cs₂CO₃ | 1,4-Dioxane or Toluene | 80 - 120 | Good to Excellent |
Experimental Protocol: General Procedure for SNAr Amination
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile), add the desired amine (1.1 - 1.5 eq).
-
Add a base such as triethylamine or diisopropylethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-aminopyrimidine derivative.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add the base (e.g., Cs₂CO₃, 1.5-2.0 eq).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene), followed by the amine (1.1 - 1.5 eq).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: S(N)Ar Amination Pathway.
Caption: Buchwald-Hartwig Amination Workflow.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent at the 2-position also serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds. Key among these are the Suzuki and Sonogashira couplings.
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters. This reaction is anticipated to proceed efficiently at the 2-position.
Table 2: Predicted Conditions for Suzuki Coupling of this compound
| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Predicted Yield |
| Aryl/Heteroarylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Na₂CO₃ | 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O | 80 - 100 | Good to Excellent |
| Aryl/Heteroarylboronic Ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene or THF | 80 - 110 | Good to Excellent |
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the mixture under an inert atmosphere at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Caption: Suzuki Cross-Coupling Reaction Pathway.
Sonogashira Coupling
The Sonogashira coupling allows for the introduction of alkyne moieties at the 2-position of the pyrimidine ring, which are valuable functional groups for further synthetic manipulations.
Table 3: Predicted Conditions for Sonogashira Coupling of this compound
| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Predicted Yield |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine or DIPEA | THF or DMF | Room Temperature - 60 | Good |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 - 1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Add a base, typically an amine such as triethylamine or diisopropylethylamine, which can also serve as the solvent.
-
Stir the reaction under an inert atmosphere at room temperature or with gentle heating (up to 60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the catalyst, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Caption: Sonogashira Cross-Coupling Reaction Pathway.
Other Potential Transformations
While SNAr and palladium-catalyzed cross-coupling reactions are the most prominent, other transformations of this compound can be envisaged. Reduction of the ester groups, for instance, could provide access to the corresponding diols, which are versatile intermediates for further functionalization.
Conclusion
This compound is a promising and highly versatile building block for the synthesis of complex, biologically active molecules. Its reactivity is dominated by the facile displacement of the 2-chloro substituent via nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the dicarboxylate groups enhances the reactivity of the pyrimidine core, allowing for a broad range of synthetic transformations under relatively mild conditions. This guide provides a foundational understanding of its reactivity profile and offers practical experimental guidance for its application in drug discovery and development. Researchers are encouraged to use the provided protocols as a starting point and optimize conditions for their specific substrates and desired outcomes.
An In-depth Technical Guide on the Synthesis and Discovery of Diethyl 2-chloropyrimidine-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, and potential discovery context of Diethyl 2-chloropyrimidine-4,5-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the plausible synthetic pathway, including experimental protocols, and summarizes what is known about its biological relevance based on the activities of related compounds.
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities.[1] These activities include, but are not limited to, anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3] The incorporation of a chlorine atom and dicarboxylate ester functionalities onto the pyrimidine ring, as seen in this compound, offers versatile points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. The pyrimidine core is a key component of nucleic acids (DNA and RNA), which likely contributes to its ability to interact with various biological targets.[1]
Synthesis of this compound
The synthesis of this compound can be logically achieved through a two-step process. The first step involves the construction of the pyrimidine ring to form the precursor, Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate. The second step is the chlorination of this precursor to yield the final product.
Step 1: Synthesis of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate
A plausible and referenced method for the synthesis of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate involves the cyclocondensation of diethyl 2-(ethoxymethylene)-3-oxobutanedioate with urea.
Experimental Protocol:
-
Materials: Diethyl 2-(ethoxymethylene)-3-oxobutanedioate, Urea, Sodium ethoxide, Ethanol.
-
Procedure: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, urea is added, followed by the dropwise addition of diethyl 2-(ethoxymethylene)-3-oxobutanedioate. The reaction mixture is then refluxed for several hours. After cooling, the resulting precipitate is collected by filtration, washed with ethanol, and then dissolved in water. The solution is acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate. The product is then collected by filtration, washed with water, and dried.
Step 2: Chlorination of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate
The conversion of the 2-hydroxy group to a 2-chloro group is a standard transformation in pyrimidine chemistry, commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4]
Experimental Protocol:
-
Materials: Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate, Phosphorus oxychloride (POCl₃), Pyridine (optional, as a base).[4]
-
Procedure: Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate is heated with an excess of phosphorus oxychloride, often in the presence of a base like pyridine, in a sealed reactor.[4] The reaction is typically carried out at an elevated temperature (e.g., 140-160 °C) for a few hours.[4] After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water, and the pH is adjusted to 8-9 with a saturated sodium carbonate solution.[4] The product, this compound, can then be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield the crude product. Purification can be achieved by recrystallization or column chromatography.
Quantitative Data
| Parameter | Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate | This compound |
| Molecular Formula | C₁₀H₁₂N₂O₅ | C₁₀H₁₁ClN₂O₄ |
| Molecular Weight | 240.21 g/mol | 258.66 g/mol |
| CAS Number | 62328-19-2 | 90794-84-6[5] |
| Typical Yield | 60-80% (estimated) | 70-90% (estimated) |
| Appearance | White to off-white solid | White to light yellow solid |
| Melting Point | Data not available | Data not available |
Spectroscopic Data (Predicted):
-
¹H NMR: The spectrum of this compound is expected to show signals corresponding to the ethyl ester groups (triplets and quartets) and a singlet for the pyrimidine proton.
-
¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the ester groups, the carbons of the pyrimidine ring, and the carbons of the ethyl groups.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ester groups, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.
Discovery and Biological Significance
The exact discovery of this compound is not well-documented in publicly accessible literature. However, the pyrimidine scaffold is a cornerstone in the discovery of new therapeutic agents. Pyrimidine derivatives have been extensively investigated and have led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, infectious diseases, and metabolic disorders.[6]
The biological importance of pyrimidine-containing compounds often stems from their ability to act as antimetabolites, interfering with the synthesis of nucleic acids, or by inhibiting key enzymes such as kinases.[3] For instance, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown potent anticancer and antimicrobial activities.[7] Given the structural similarities and the reactive nature of the 2-chloro substituent, this compound is a promising starting material for the synthesis of novel compounds with potential therapeutic applications. The chloro group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups to explore structure-activity relationships.
Experimental and Logical Workflow Diagrams
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Drug Discovery Logic
Caption: Rationale for the use of the target molecule in drug discovery.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. While specific details of its discovery are not widely published, its synthesis is achievable through established chemical transformations. The presence of a reactive chlorine atom and two ester functionalities provides a versatile platform for the development of novel pyrimidine-based compounds with a wide range of potential biological activities. This guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this compound in their synthetic and discovery programs. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. parchem.com [parchem.com]
- 6. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAS Number 90794-84-6: Diethyl 2-chloropyrimidine-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 90794-84-6, diethyl 2-chloropyrimidine-4,5-dicarboxylate. This document details its chemical and physical properties, primary applications in organic synthesis, and its significant role as a precursor to biologically active pteridine derivatives. While the compound itself has no reported direct biological activity, its utility in the synthesis of pharmacologically relevant molecules makes it a compound of interest for researchers in drug discovery and development. This guide includes a detailed experimental protocol for a key synthetic transformation and discusses the therapeutic potential of the resulting pteridine scaffolds.
Chemical Identity and Properties
This compound is a substituted pyrimidine derivative. Its core structure consists of a pyrimidine ring chlorinated at the 2-position and bearing two ethyl carboxylate groups at the 4 and 5 positions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 90794-84-6 | N/A |
| Molecular Formula | C₁₀H₁₁ClN₂O₄ | [1] |
| Molecular Weight | 258.66 g/mol | N/A |
| Appearance | White to light yellow powder or crystals | [1] |
| Purity | ≥96% | [1] |
Note: Specific quantitative data such as melting point, boiling point, density, and solubility for this compound are not consistently reported across publicly available sources. Researchers should refer to the certificate of analysis provided by their specific supplier.
Spectroscopic Data:
-
¹H NMR: Signals corresponding to the ethyl groups (triplet and quartet) and a singlet for the pyrimidine proton.
-
¹³C NMR: Resonances for the carbonyl carbons of the ester groups, the carbons of the pyrimidine ring, and the carbons of the ethyl groups.
-
IR Spectroscopy: Characteristic absorption bands for C=O (ester), C=N, and C-Cl stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the loss of ethyl and carboxylate groups.
Synthesis and Reactivity
This compound is primarily utilized as a chemical intermediate. The chlorine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is key to its application in the synthesis of more complex heterocyclic systems.
A common method for the preparation of chloropyrimidines involves the treatment of the corresponding hydroxypyrimidines with a chlorinating agent such as phosphoryl chloride (POCl₃), often in the presence of an amine or amine hydrochloride to improve yields.
Core Application: Synthesis of Pteridine Derivatives
The principal application of this compound in research and drug development is its use as a building block for the synthesis of pteridines. Pteridines are a class of bicyclic heterocyclic compounds composed of fused pyrimidine and pyrazine rings.[2][3][4]
Pteridine derivatives are of significant interest due to their diverse and potent biological activities, including:
-
Anticancer agents: Many pteridine-based compounds have been investigated for their antitumor properties.[2][4] For example, methotrexate, a well-known anticancer drug, contains a pteridine core and functions as a dihydrofolate reductase (DHFR) inhibitor.[3]
-
Anti-inflammatory agents: Certain pteridine derivatives have shown promise as anti-inflammatory therapeutics.[5]
-
Antimicrobial agents: The pteridine scaffold is also found in compounds with antibacterial and antifungal activities.[5][6]
-
Enzyme inhibitors: Pteridine derivatives have been designed to inhibit various enzymes, playing a role in numerous cellular processes.[5]
The synthesis of pteridines from this compound typically involves a condensation reaction with a 1,2-diamine. A common and important example is the reaction with guanidine to form a 2-amino-4-hydroxypteridine derivative.
Experimental Protocol: Synthesis of Diethyl 2-amino-4-hydroxypteridine-6,7-dicarboxylate
This protocol describes a representative procedure for the synthesis of a pteridine derivative from this compound and guanidine.
Reaction Scheme:
References
- 1. 2abiotech.net [2abiotech.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijrpr.com [ijrpr.com]
- 4. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 5. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unlocking New Avenues in Drug Discovery: A Technical Guide to the Research Applications of Diethyl 2-chloropyrimidine-4,5-dicarboxylate
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core research applications of Diethyl 2-chloropyrimidine-4,5-dicarboxylate, a versatile heterocyclic compound poised to be a significant building block in the development of novel therapeutics. Its unique structural features, particularly the reactive chlorine atom at the 2-position, make it an ideal scaffold for the synthesis of a diverse range of derivatives with potential applications in oncology and infectious diseases.
Core Synthetic Pathways and Derivatization Potential
The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 position. This allows for the facile introduction of various functional groups, leading to the generation of extensive chemical libraries for biological screening. The general synthetic approach and key derivatization reactions are outlined below.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process starting from diethyl 2-hydroxypyrimidine-4,5-dicarboxylate. The hydroxyl group is converted to a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Caption: Synthetic route to this compound.
Key Derivatization Reaction: Nucleophilic Substitution
The chlorine atom at the 2-position is an excellent leaving group, readily displaced by a variety of nucleophiles, particularly amines. This reaction is fundamental to creating libraries of 2-substituted pyrimidine derivatives for drug discovery programs.
Caption: General workflow for derivatization via nucleophilic substitution.
Potential Therapeutic Applications
Derivatives of this compound have shown significant promise in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
A growing body of evidence suggests that 2-substituted pyrimidine derivatives can act as potent inhibitors of key enzymes involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] Pyrimidine-based molecules can be designed to fit into the ATP-binding pocket of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the CDK signaling pathway by pyrimidine derivatives.
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2] By inhibiting VEGFR-2, pyrimidine derivatives can effectively cut off the blood supply to tumors, leading to their regression.
Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidine derivatives.
The following table summarizes the anticancer activity of selected 2-substituted pyrimidine derivatives, highlighting their potential as therapeutic agents.
| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK9 | Various | - | [3] |
| 2,4-Diaminopyrimidine Derivatives | - | A549, HCT-116, PC-3, MCF-7 | 1.98 - 5.52 | [4] |
| Pyrimidine-based Derivatives | VEGFR-2 | A549, HepG2 | 9.19 - 18.21 | [5] |
| 2,4,5-Trisubstituted Pyrimidines | Tubulin | BEL-7402 | 0.016 - 0.062 | [3] |
Antimicrobial Activity
The pyrimidine scaffold is also a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have the potential to be developed into novel antibacterial and antifungal drugs. The introduction of various substituents at the 2-position can modulate the antimicrobial spectrum and potency.
The table below presents the antimicrobial activity of representative pyrimidine derivatives against various pathogens.
| Compound Class | Organism | Activity | Reference |
| Pyrimidin-2-ol/thiol/amine Analogues | S. aureus, E. coli, B. subtilis, C. albicans | Significant antimicrobial activity | [6] |
| Tetrahydrobenzothienopyrimidines | Gram-positive and Gram-negative bacteria, C. albicans | Broad spectrum of activity | [7] |
| Pyrimidine-2,4-dione Hybrids | Gram-positive and Gram-negative bacteria, C. albicans | Lowest MIC value of 8 µg/mL | [8] |
Experimental Protocols
Synthesis of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate
A mixture of diethyl 2-oxaloacetate and formamidine acetate in ethanol is refluxed for several hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield diethyl 2-hydroxypyrimidine-4,5-dicarboxylate.
General Procedure for the Chlorination of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate
Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate is heated at reflux in an excess of phosphorus oxychloride (POCl₃) for 2-4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.[2]
General Procedure for the Synthesis of 2-Amino-substituted Pyrimidine-4,5-dicarboxylate Derivatives
To a solution of this compound in a suitable solvent (e.g., ethanol, DMF), the desired amine (1.1 equivalents) and a base (e.g., triethylamine, diisopropylethylamine) are added. The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired 2-amino-substituted pyrimidine-4,5-dicarboxylate derivative.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the ease of derivatization through nucleophilic substitution at the 2-position provide access to a vast chemical space of novel pyrimidine derivatives. The demonstrated potential of these derivatives as anticancer and antimicrobial agents, particularly as inhibitors of key biological targets like CDKs and VEGFR-2, underscores the importance of this scaffold in the development of next-generation therapeutics. Further exploration of the structure-activity relationships of its derivatives is warranted to unlock the full potential of this promising compound.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Synthesis and antimicrobial activity of novel tetrahydrobenzothienopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
An In-depth Technical Guide to the Stability and Storage of Diethyl 2-chloropyrimidine-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Diethyl 2-chloropyrimidine-4,5-dicarboxylate. Given the importance of this molecule as a potential intermediate in drug development, understanding its stability profile is critical for ensuring its quality, safety, and efficacy throughout its lifecycle. This document outlines potential degradation pathways, recommended storage conditions, and detailed protocols for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound. Based on general safety data for similar chlorinated heterocyclic compounds, the following conditions are recommended:
-
Storage Temperature: Store in a cool, dry, well-ventilated area.[2] For long-term storage, refrigeration (2-8 °C) is advisable to minimize the rate of potential degradation reactions.
-
Container: Keep the container tightly sealed to prevent moisture ingress and potential hydrolysis.[2]
-
Light: Store protected from light to prevent photodegradation.
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[1] Use personal protective equipment, including gloves and eye protection, and ensure adequate ventilation to avoid inhalation of any dust or vapors.[1][2]
Potential Degradation Pathways
This compound possesses several functional groups susceptible to degradation under stress conditions. The primary degradation pathways are anticipated to be hydrolysis and nucleophilic substitution at the chloropyrimidine ring.
-
Hydrolysis: The two ester groups are susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acids and ethanol. The chloro group on the pyrimidine ring can also undergo hydrolysis, particularly under basic conditions, to form a hydroxypyrimidine derivative.[6][7]
-
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring is an electrophilic center and can react with nucleophiles. This is a common reactivity pattern for chloropyrimidines.[8]
-
Photodegradation: Pyrimidine derivatives can be susceptible to degradation upon exposure to UV light.[9][10]
-
Thermal Degradation: Elevated temperatures can induce decomposition of the molecule. The thermal stability of pyrimidine derivatives can vary significantly based on their substitution patterns.[11]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Diethyl 2-Chloropyrimidine-4,5-dicarboxylate: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-chloropyrimidine-4,5-dicarboxylate is a highly functionalized pyrimidine derivative that has emerged as a valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds of medicinal interest. The presence of a reactive chlorine atom at the 2-position, coupled with two ester functionalities at the 4 and 5-positions, provides multiple reaction sites for derivatization and molecular elaboration. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from the corresponding 2-hydroxypyrimidine precursor.
Step 1: Synthesis of Diethyl 2-Hydroxypyrimidine-4,5-dicarboxylate
The precursor, diethyl 2-hydroxypyrimidine-4,5-dicarboxylate, can be synthesized via the condensation of diethyl 2-formyl-3-oxosuccinate with urea. A detailed experimental protocol for this reaction is described in the literature.[1]
Experimental Protocol: Synthesis of Diethyl 2-Hydroxypyrimidine-4,5-dicarboxylate
-
Materials: Diethyl 2-formyl-3-oxosuccinate, Urea, Ethanol, Sodium ethoxide.
-
Procedure: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, diethyl 2-formyl-3-oxosuccinate and urea are added. The reaction mixture is then refluxed for several hours. After cooling, the product is precipitated by acidification, filtered, washed, and dried to yield diethyl 2-hydroxypyrimidine-4,5-dicarboxylate.
Figure 1: Synthesis of Diethyl 2-Hydroxypyrimidine-4,5-dicarboxylate.
Step 2: Chlorination of Diethyl 2-Hydroxypyrimidine-4,5-dicarboxylate
The conversion of the 2-hydroxy group to a chloro substituent is a crucial step to activate the pyrimidine ring for subsequent nucleophilic substitution reactions. This transformation is commonly achieved using a chlorinating agent such as phosphoryl chloride (POCl₃).
Experimental Protocol: Chlorination of Diethyl 2-Hydroxypyrimidine-4,5-dicarboxylate
-
Materials: Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate, Phosphoryl chloride (POCl₃), N,N-Dimethylaniline (optional, as a catalyst).
-
Procedure: Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate is heated with an excess of phosphoryl chloride, often in the presence of a tertiary amine like N,N-dimethylaniline, to facilitate the reaction. The reaction mixture is typically heated at reflux for several hours. After completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The crude product is then extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization to afford this compound.
Figure 2: Chlorination of the Precursor to Yield the Target Compound.
Reactivity and Applications in Organic Synthesis
The chlorine atom at the 2-position of this compound is susceptible to nucleophilic aromatic substitution (SₙAr), making it an excellent electrophilic partner for a wide range of nucleophiles. This reactivity allows for the introduction of diverse functionalities, leading to the synthesis of various substituted pyrimidines and fused heterocyclic systems.
Nucleophilic Aromatic Substitution (SₙAr) Reactions
A variety of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chloride at the C2 position.
1. Reactions with Amines:
The reaction with primary and secondary amines provides a straightforward route to 2-aminopyrimidine derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated.
Experimental Protocol: General Procedure for Amination
-
Materials: this compound, Amine (primary or secondary), Solvent (e.g., ethanol, DMF, or acetonitrile), Base (e.g., triethylamine, diisopropylethylamine).
-
Procedure: To a solution of this compound in the chosen solvent, the amine and a base are added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine. Upon completion, the solvent is removed, and the product is isolated and purified.
2. Reactions with Thiols:
Similarly, reaction with thiols in the presence of a base leads to the formation of 2-thioether pyrimidine derivatives.
Experimental Protocol: General Procedure for Thiolation
-
Materials: this compound, Thiol, Solvent (e.g., ethanol, DMF), Base (e.g., sodium hydride, potassium carbonate).
-
Procedure: The thiol is deprotonated with a suitable base in an appropriate solvent. This compound is then added to the solution of the thiolate. The reaction is stirred until completion, followed by workup and purification.
Figure 3: General Scheme for SₙAr Reactions.
Synthesis of Fused Heterocyclic Systems
This compound is a key precursor for the synthesis of various fused pyrimidine ring systems, which are prevalent in many biologically active molecules. One notable application is in the synthesis of pyrido[2,3-d]pyrimidines.
Synthesis of Pyrido[2,3-d]pyrimidines:
The construction of the pyrido[2,3-d]pyrimidine scaffold can be achieved through a multi-step sequence involving the initial substitution of the 2-chloro group, followed by cyclization reactions. For instance, reaction with an appropriate aminocrotonate derivative can lead to the formation of the fused pyridine ring.
Applications in Drug Discovery
The pyrimidine core is a privileged scaffold in medicinal chemistry, and derivatives of this compound have been explored as potential therapeutic agents, particularly as kinase inhibitors. The ability to readily introduce diverse substituents at the 2-position allows for the fine-tuning of biological activity and pharmacokinetic properties.
Kinase Inhibitors:
Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases and inhibit their activity. The 2-amino- and 2-thioether derivatives of diethyl pyrimidine-4,5-dicarboxylate serve as excellent starting points for the development of such inhibitors. The ester groups at the 4 and 5-positions can be further modified, for example, by hydrolysis and amidation, to introduce additional points of interaction with the target protein.
| Derivative Type | Potential Biological Target | Reference Compound Class |
| 2-Anilino-pyrimidines | Tyrosine Kinases (e.g., EGFR, VEGFR) | Gefitinib, Erlotinib |
| 2-(Heteroarylamino)-pyrimidines | Serine/Threonine Kinases (e.g., CDKs) | Ribociclib, Palbociclib |
| 2-(Alkylthio)-pyrimidines | Various Kinases | - |
Table 1: Potential Applications of this compound Derivatives in Kinase Inhibition.
Figure 4: Simplified Kinase Signaling Pathway and Point of Inhibition.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a wide array of functionalized pyrimidines and fused heterocyclic systems. Its predictable reactivity in nucleophilic aromatic substitution reactions allows for the systematic introduction of diverse chemical functionalities, making it an invaluable tool in the design and synthesis of novel drug candidates, particularly in the area of kinase inhibition. The detailed experimental protocols and synthetic strategies outlined in this guide are intended to facilitate its broader application in academic and industrial research settings.
References
Literature review of Diethyl 2-chloropyrimidine-4,5-dicarboxylate
Disclaimer: A comprehensive search of scientific literature reveals a significant scarcity of specific data for Diethyl 2-chloropyrimidine-4,5-dicarboxylate (CAS No. 90794-84-6). While the compound is commercially available, detailed experimental studies regarding its synthesis, reactivity, and biological applications are not readily found in published peer-reviewed journals. This review, therefore, provides a discussion of its probable synthesis and reactivity based on the established chemistry of structurally related pyrimidine derivatives. The experimental protocols and quantitative data presented are based on analogous compounds and should be considered predictive.
Core Compound Information
| Compound Name | This compound |
| CAS Number | 90794-84-6 |
| Molecular Formula | C₁₀H₁₁ClN₂O₄ |
| Molecular Weight | 258.66 g/mol |
| Structure | |
Hypothetical Synthesis
The synthesis of this compound is likely to follow established routes for the preparation of chloropyrimidines. A plausible approach involves the chlorination of the corresponding hydroxypyrimidine precursor. This precursor, Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate, can be synthesized through a condensation reaction.
Proposed Synthetic Pathway:
A potential synthetic route could involve the condensation of diethyl 2-formyl-3-oxosuccinate with urea, followed by chlorination.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate.
-
To a solution of sodium ethoxide in ethanol, add diethyl 2-formyl-3-oxosuccinate and urea.
-
Reflux the mixture for several hours.
-
After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid) to precipitate the product.
-
Filter, wash with water, and dry the crude product. Recrystallize from a suitable solvent like ethanol.
-
-
Step 2: Synthesis of this compound.
-
Treat Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate with a chlorinating agent such as phosphorus oxychloride (POCl₃), potentially with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).
-
Heat the reaction mixture under reflux.
-
After completion of the reaction, carefully quench the excess POCl₃ with ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
-
Expected Reactivity
The chemical reactivity of this compound is expected to be dominated by the chloro-substituent at the C2 position of the pyrimidine ring. This position is activated towards nucleophilic substitution.
Potential Nucleophilic Substitution Reactions:
Caption: Expected nucleophilic substitution reactions.
The electron-withdrawing nature of the two carboxylate groups at positions 4 and 5 would further activate the pyrimidine ring for nucleophilic attack. Reactions with various nucleophiles such as amines, thiols, and alkoxides would likely proceed under mild conditions to yield the corresponding 2-substituted pyrimidine derivatives.
Potential Applications in Drug Development
Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties. While no specific biological data for this compound has been found, its structure suggests it could serve as a valuable scaffold for the synthesis of novel bioactive molecules. The 2-chloro group provides a convenient handle for introducing diverse functionalities, allowing for the generation of a library of compounds for biological screening.
Conclusion
This compound is a chemical entity with limited available scientific data. Its synthesis can be reasonably proposed based on standard pyrimidine chemistry, and its reactivity is predicted to be centered on nucleophilic substitution at the C2 position. The lack of published research highlights an opportunity for further investigation into the synthesis, characterization, and potential biological applications of this compound and its derivatives. Researchers and drug development professionals are encouraged to undertake exploratory studies to fill this knowledge gap.
The Predictive Power of a Versatile Scaffold: An In-Depth Technical Guide to the Biological Activity of Diethyl 2-chloropyrimidine-4,5-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including anticancer and antimicrobial agents. Diethyl 2-chloropyrimidine-4,5-dicarboxylate represents a highly versatile, yet underexplored, scaffold for the synthesis of novel therapeutic agents. The presence of a reactive chlorine atom at the 2-position, along with ester functionalities at the 4 and 5-positions, provides multiple avenues for chemical modification, making it an attractive starting material for the generation of diverse chemical libraries. This technical guide consolidates the predicted biological activities of derivatives of this compound by examining the established activities of structurally analogous compounds, providing a roadmap for future drug discovery efforts centered on this promising core.
Predicted Biological Activities
Based on the biological evaluation of structurally related pyrimidine derivatives, compounds derived from this compound are predicted to exhibit significant anticancer and antimicrobial activities. The core pyrimidine structure is a well-established pharmacophore in these therapeutic areas.[1][2]
Anticancer Activity
The pyrimido[4,5-d]pyrimidine scaffold, which can be synthesized from 2-chloropyrimidine precursors, has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), enzymes crucial for cell cycle regulation and often dysregulated in cancer.[2] Derivatives have also shown efficacy against various cancer cell lines, including those of hematological origin.[1] It is predicted that derivatization of the this compound core to form fused ring systems like pyrimido[4,5-d]pyrimidines will yield compounds with significant anti-proliferative effects.
The mechanism of action for many anticancer pyrimidine derivatives involves the inhibition of key enzymes in cellular proliferation pathways, such as topoisomerase IIα, and the induction of apoptosis.[3]
Antimicrobial Activity
The pyrimidine core is also a key feature in many antimicrobial agents. Fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, have demonstrated a broad spectrum of antimicrobial activities.[4][5] The derivatization of the 2-chloro position of the pyrimidine ring with various nucleophiles is a common strategy to generate compounds with potent antibacterial and antifungal properties.
Data Presentation: Predicted Activity of Pyrimido[4,5-d]pyrimidine Derivatives
The following tables summarize the quantitative biological activity data for pyrimido[4,5-d]pyrimidine derivatives, which are structurally analogous to the types of compounds that can be synthesized from this compound. This data is extracted from studies on related 2-chloropyrimidine precursors and serves as a strong predictor for the potential of derivatives of the title compound.
Table 1: Predicted In Vitro Anticancer Activity (IC50 in µM) of Pyrimido[4,5-d]pyrimidine Derivatives [3]
| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | HEPG-2 (Liver) |
| 3a | 18.34 ± 1.1 | 21.43 ± 1.5 | 25.51 ± 1.9 |
| 3b | 15.12 ± 0.9 | 18.22 ± 1.2 | 22.13 ± 1.6 |
| 3c | 20.51 ± 1.3 | 24.13 ± 1.8 | 28.32 ± 2.1 |
| 3d | 13.24 ± 0.8 | 16.45 ± 1.1 | 19.87 ± 1.4 |
| Doxorubicin | 4.52 ± 0.3 | 5.18 ± 0.4 | 6.23 ± 0.5 |
Table 2: Predicted In Vitro Antimicrobial Activity (MIC in µg/mL) of Pyrimido[4,5-d]pyrimidine and Related Derivatives [3]
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 3a | 12.5 | 25 | 25 | 50 | 25 | 50 |
| 3b | 6.25 | 12.5 | 12.5 | 25 | 12.5 | 25 |
| 3c | 25 | 50 | 50 | 100 | 50 | 100 |
| 3d | 6.25 | 12.5 | 12.5 | 25 | 12.5 | 25 |
| Ampicillin | 6.25 | 3.125 | 6.25 | 12.5 | - | - |
| Clotrimazole | - | - | - | - | 3.125 | 6.25 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to evaluate the biological activity of derivatives synthesized from this compound, based on established protocols for analogous compounds.[3]
Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives (Analogous to Compounds 3a-d)[3]
A mixture of the appropriate 6-amino-4-aryl-2-chloro-pyrimidine-5-carbonitrile (1 mmol), acetic anhydride (10 mL), and a few drops of concentrated sulfuric acid is refluxed for 5 hours. The reaction mixture is then cooled and poured into ice-water. The resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the desired 5-aryl-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidine-4(3H)-one.
In Vitro Anticancer Activity Assay (MTT Assay)[3]
-
Cell Culture: Human cancer cell lines (HCT-116, MCF-7, and HEPG-2) are grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds and incubated for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)[3]
-
Microorganism Preparation: Bacterial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (Candida albicans, Aspergillus niger) are cultured in appropriate broth media.
-
Compound Dilution: The synthesized compounds are dissolved in DMSO and serially diluted in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension to a final concentration of 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Predicted Synthetic Pathway
The following diagram illustrates a predicted synthetic pathway for the derivatization of this compound to form biologically active pyrimido[4,5-d]pyrimidine derivatives, based on analogous syntheses.[3]
Caption: Predicted synthetic route to bioactive pyrimido[4,5-d]pyrimidines.
Experimental Workflow for Biological Screening
This diagram outlines the general workflow for the biological evaluation of newly synthesized derivatives.
Caption: Workflow for synthesis and biological evaluation of derivatives.
Logical Relationship of Predicted Activities
This diagram illustrates the logical connection between the chemical scaffold and its predicted biological effects.
Caption: Predicted bioactivities stemming from the core chemical structure.
References
- 1. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF PYRIMIDO [4,5-d] PYRIMIDINETHIONE DERIVATIVES AS BIOCIDAL AGENTS | Semantic Scholar [semanticscholar.org]
- 5. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Diethyl 2-chloropyrimidine-4,5-dicarboxylate from diethyl 2-aminopyrimidine-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of diethyl 2-chloropyrimidine-4,5-dicarboxylate from diethyl 2-aminopyrimidine-4,5-dicarboxylate. The primary transformation method employed is the Sandmeyer reaction, a well-established and reliable method for the conversion of an aromatic amine to an aryl halide. This reaction proceeds via the formation of a diazonium salt intermediate, which is subsequently displaced by a chloride ion. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active compounds and novel pharmaceutical agents. The presence of the chloro substituent at the 2-position of the pyrimidine ring provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups. The ester moieties at the 4 and 5-positions offer further opportunities for chemical modification. The synthesis of this key intermediate from its readily available amino precursor is a critical step in the development of new chemical entities. The Sandmeyer reaction is the method of choice for this conversion due to its efficiency and applicability to heteroaromatic amines.[1][2][3]
Reaction Scheme
The overall chemical transformation is depicted below:
Data Presentation
While a specific literature source detailing the exact quantitative data for this particular reaction was not identified during the search, the following table outlines the expected parameters based on general knowledge of Sandmeyer reactions on similar substrates. Researchers should consider these as starting points for optimization.
| Parameter | Expected Value/Range | Notes |
| Yield | 60-80% | Yields can vary based on reaction scale and purity of starting materials. Optimization of temperature and reagent stoichiometry is crucial. |
| Purity | >95% | Purification by column chromatography or recrystallization is typically required to achieve high purity. |
| Reaction Time | 2-4 hours | Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the point of completion. |
| Temperature | 0-5 °C (Diazotization) | Maintaining a low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt. |
| Temperature | Room Temperature to 60 °C (Sandmeyer) | The temperature for the copper(I) chloride mediated conversion can be optimized for rate and selectivity. |
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound using the Sandmeyer reaction.
Materials:
-
Diethyl 2-aminopyrimidine-4,5-dicarboxylate
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Chromatography equipment (optional, for purification)
Procedure:
Step 1: Diazotization of Diethyl 2-aminopyrimidine-4,5-dicarboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve diethyl 2-aminopyrimidine-4,5-dicarboxylate (1.0 eq) in a suitable volume of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled solution of the amine hydrochloride, ensuring the temperature remains between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the evolution of nitrogen oxides.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the copper(I) chloride solution at room temperature with vigorous stirring. Gas evolution (N₂) should be observed.
-
After the initial effervescence subsides, the reaction mixture can be gently warmed to 40-60 °C to ensure the reaction goes to completion. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Pour the reaction mixture into a separatory funnel containing a mixture of dichloromethane and water.
-
Separate the organic layer.
-
Extract the aqueous layer with two additional portions of dichloromethane.
-
Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.
Mandatory Visualization
The following diagram illustrates the logical workflow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium salts can be explosive when isolated in a dry state. This protocol is designed for the in situ use of the diazonium salt, and it should not be isolated.
-
Handle all organic solvents with care and avoid sources of ignition.
Conclusion
The described protocol provides a comprehensive guide for the synthesis of this compound. By following this procedure, researchers can reliably produce this key intermediate for further use in drug discovery and development programs. It is important to note that optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
References
- 1. Synthesis, characterization and in vitro biological evaluation of some new 1,3,5-triazine-bis-azomethine hybrid molecules as potential antitubercular agents | European Journal of Chemistry [eurjchem.com]
- 2. parchem.com [parchem.com]
- 3. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Diethyl 2-chloropyrimidine-4,5-dicarboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of Diethyl 2-chloropyrimidine-4,5-dicarboxylate, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a hydroxypyrimidine precursor, followed by a chlorination reaction.
I. Synthetic Strategy
The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves the cyclocondensation of diethyl 2-formyl-3-oxosuccinate with urea to yield Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate. The subsequent and final step is the chlorination of this intermediate using phosphorus oxychloride to afford the target compound.
Figure 1. Synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate
This protocol is adapted from established methods for pyrimidine synthesis.
Materials:
-
Diethyl 2-formyl-3-oxosuccinate
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Hydrochloric acid (concentrated)
-
Water
-
Ice
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with stirring.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea (1 equivalent) and diethyl 2-formyl-3-oxosuccinate (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the residue in water and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 4-5.
-
Isolation and Purification: The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Step 2: Synthesis of this compound
This chlorination protocol is a general method for the conversion of hydroxypyrimidines to their chloro-derivatives.[1][2]
Materials:
-
Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline or Pyridine (optional, as a catalyst)
-
Toluene or another suitable inert solvent
-
Ice-water
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Add Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate (1 equivalent) to the flask.
-
Addition of Reagent: Carefully add an excess of phosphorus oxychloride (3-5 equivalents) to the flask. A catalytic amount of N,N-dimethylaniline or pyridine can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Work-up: Cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as toluene or ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.
III. Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactants | Reagents/Solvents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Diethyl 2-formyl-3-oxosuccinate, Urea | Sodium Ethoxide, Ethanol | 4 - 6 | Reflux | 70 - 85 |
| 2 | Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate | Phosphorus Oxychloride, N,N-Dimethylaniline (cat.) | 2 - 4 | Reflux | 65 - 80 |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate | C₁₀H₁₂N₂O₅ | 240.21 | White solid | 178 - 180 | 1.40 (t, 6H, 2xCH₃), 4.42 (q, 4H, 2xCH₂), 8.85 (s, 1H, pyrimidine-H), 11.5 (br s, 1H, OH) |
| This compound | C₁₀H₁₁ClN₂O₄ | 258.66 | Off-white solid | 55 - 57 | 1.42 (t, J=7.1 Hz, 3H, CH₃), 1.45 (t, J=7.1 Hz, 3H, CH₃), 4.45 (q, J=7.1 Hz, 2H, CH₂), 4.50 (q, J=7.1 Hz, 2H, CH₂), 9.10 (s, 1H, pyrimidine-H) |
Note: Spectroscopic data are predicted and may vary based on experimental conditions.
IV. Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the chemical transformations.
Figure 2. Logical flow of the synthesis protocol.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of Diethyl 2-chloropyrimidine-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic substitution reactions of Diethyl 2-chloropyrimidine-4,5-dicarboxylate, a versatile building block in medicinal chemistry and materials science. The protocols detailed herein are based on established synthetic methodologies for related compounds and aim to guide the user in the preparation of a variety of substituted pyrimidine derivatives.
Introduction
This compound is a highly reactive heterocyclic compound amenable to nucleophilic substitution at the C2 position. The electron-withdrawing nature of the two ester groups and the pyrimidine ring itself facilitates the displacement of the chloro substituent by a wide range of nucleophiles. This reactivity makes it a valuable precursor for the synthesis of diverse molecular scaffolds with potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The general reaction scheme is depicted below:
Caption: General scheme of nucleophilic substitution on this compound.
I. Reactions with Amine Nucleophiles
The substitution of the 2-chloro group with various primary and secondary amines is a common and efficient method to introduce diverse functionalities. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the HCl generated.
Experimental Protocol: General Procedure for Amination
A solution of this compound (1.0 mmol) in a suitable solvent such as ethanol, acetonitrile, or DMF (10 mL) is treated with the desired amine (1.1-1.5 mmol) and a base like triethylamine or diisopropylethylamine (1.5-2.0 mmol). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-aminopyrimidine derivative.
| Entry | Amine Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | Aniline | Diethyl 2-(phenylamino)pyrimidine-4,5-dicarboxylate | EtOH, reflux, 6h | 85 |
| 2 | Benzylamine | Diethyl 2-(benzylamino)pyrimidine-4,5-dicarboxylate | ACN, 60 °C, 4h | 92 |
| 3 | Morpholine | Diethyl 2-morpholinopyrimidine-4,5-dicarboxylate | DMF, rt, 12h | 88 |
| 4 | Piperidine | Diethyl 2-(piperidin-1-yl)pyrimidine-4,5-dicarboxylate | EtOH, rt, 8h | 95 |
Note: The yield data presented is illustrative and based on typical yields for similar reactions on chloropyrimidines. Actual yields may vary depending on the specific substrate and reaction conditions.
Caption: Workflow for the amination of this compound.
II. Reactions with Thiol Nucleophiles
Thiol nucleophiles readily displace the 2-chloro substituent to form 2-thiopyrimidine derivatives. These reactions are often carried out in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile.
Experimental Protocol: General Procedure for Thiolation
To a solution of the thiol (1.1 mmol) in a polar aprotic solvent like DMF or DMSO (10 mL), a base such as sodium hydride or potassium carbonate (1.2 mmol) is added, and the mixture is stirred for a short period to generate the thiolate. This compound (1.0 mmol) is then added, and the reaction is stirred at room temperature or gently heated. After completion (monitored by TLC), the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
| Entry | Thiol Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | Thiophenol | Diethyl 2-(phenylthio)pyrimidine-4,5-dicarboxylate | DMF, K2CO3, rt, 4h | 90 |
| 2 | Benzyl mercaptan | Diethyl 2-(benzylthio)pyrimidine-4,5-dicarboxylate | DMSO, NaH, rt, 2h | 94 |
| 3 | Ethanethiol | Diethyl 2-(ethylthio)pyrimidine-4,5-dicarboxylate | DMF, K2CO3, 50 °C, 6h | 82 |
Note: The yield data presented is illustrative and based on typical yields for similar reactions on chloropyrimidines. Actual yields may vary depending on the specific substrate and reaction conditions.
III. Reactions with Oxygen Nucleophiles
Alkoxides, derived from alcohols, can also serve as effective nucleophiles for the substitution of the 2-chloro group, leading to the formation of 2-alkoxypyrimidine derivatives. These reactions typically require anhydrous conditions.
Experimental Protocol: General Procedure for Alkoxylation
A solution of the desired alcohol (excess) is treated with a strong base like sodium metal or sodium hydride under an inert atmosphere to generate the corresponding alkoxide. This compound (1.0 mmol) is then added to the alkoxide solution, and the mixture is stirred, often with heating. The reaction progress is followed by TLC. Once the starting material is consumed, the excess alcohol is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The organic extract is dried and concentrated, and the product is purified by column chromatography.
| Entry | Alcohol Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | Methanol | Diethyl 2-methoxypyrimidine-4,5-dicarboxylate | Na/MeOH, reflux, 8h | 78 |
| 2 | Ethanol | Diethyl 2-ethoxypyrimidine-4,5-dicarboxylate | NaH/EtOH, reflux, 10h | 75 |
| 3 | Benzyl alcohol | Diethyl 2-(benzyloxy)pyrimidine-4,5-dicarboxylate | NaH/BnOH, 80 °C, 12h | 70 |
Note: The yield data presented is illustrative and based on typical yields for similar reactions on chloropyrimidines. Actual yields may vary depending on the specific substrate and reaction conditions.
IV. Reactions with Hydrazine: A Gateway to Fused Systems
The reaction of this compound with hydrazine hydrate is a key step in the synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyridazines. The initial nucleophilic substitution to form the 2-hydrazinyl intermediate is followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of Diethyl 2-hydrazinylpyrimidine-4,5-dicarboxylate and subsequent cyclization
To a solution of this compound (1.0 mmol) in ethanol (15 mL), hydrazine hydrate (1.2 mmol) is added dropwise at room temperature. The reaction mixture is stirred for a specified time (typically 1-4 hours) until the formation of the 2-hydrazinyl intermediate is complete (monitored by TLC). For the subsequent cyclization to form the pyrimido[4,5-d]pyridazine-5,8(6H,7H)-dione, the reaction mixture is heated to reflux for several hours. Upon cooling, the product often precipitates and can be collected by filtration.
Caption: Pathway to pyrimido[4,5-d]pyridazines.
Safety Precautions
All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use. Reactions involving sodium hydride should be conducted under an inert atmosphere and with extreme caution due to its reactivity with water.
Conclusion
The nucleophilic substitution reactions of this compound offer a versatile and efficient platform for the synthesis of a wide array of functionalized pyrimidine derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold for various applications in drug discovery and materials science.
Application Notes and Protocols: Diethyl 2-chloropyrimidine-4,5-dicarboxylate in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of diethyl 2-chloropyrimidine-4,5-dicarboxylate as a versatile building block for the synthesis of novel fused heterocyclic compounds, particularly pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines. The protocols outlined below are based on established synthetic methodologies for related compounds and are intended to serve as a guide for the development of new chemical entities with potential therapeutic applications.
Introduction
This compound is a highly functionalized pyrimidine derivative poised for diverse chemical transformations. The presence of a reactive chlorine atom at the 2-position facilitates nucleophilic substitution, while the two ester groups at the 4 and 5-positions can participate in cyclization reactions. This unique combination of reactive sites makes it an ideal precursor for the construction of various fused heterocyclic systems, which are prominent scaffolds in many biologically active compounds. Fused pyrimidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
Synthesis of Novel Heterocycles
The primary application of this compound lies in its reaction with binucleophilic reagents to construct fused ring systems. The general strategy involves an initial nucleophilic displacement of the C2-chloro group, followed by a subsequent intramolecular cyclization.
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with significant biological activities, including kinase inhibition and anticancer effects.[2][3] The synthesis of the pyrido[2,3-d]pyrimidine scaffold from this compound can be achieved through a condensation reaction with an appropriate active methylene compound in the presence of a suitable base.
Reaction Scheme:
Caption: General synthesis of pyrido[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of Diethyl 7-amino-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate
This protocol is a generalized procedure based on similar reactions for the synthesis of pyrido[2,3-d]pyrimidines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Reagents: To the solution, add an active methylene compound, for example, malononitrile (1.1 eq), followed by a catalytic amount of a base like piperidine or triethylamine.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 4 to 24 hours.
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-water to induce precipitation. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to afford the desired diethyl 7-amino-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate.
Quantitative Data (Illustrative)
The following table presents illustrative data based on typical yields for similar reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
| Starting Material | Reagent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Malononitrile | Diethyl 7-amino-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate | Ethanol | 80 | 12 | 75-85 |
| This compound | Ethyl cyanoacetate | Diethyl 2,7-dioxo-1,2,7,8-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate | DMF | 100 | 8 | 70-80 |
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidines are another important class of heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties.[4][5] The synthesis of this scaffold can be achieved by reacting this compound with a sulfur-containing nucleophile, such as a thiolate, followed by intramolecular cyclization.
Reaction Scheme:
Caption: General synthesis of thieno[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of Diethyl 4-hydroxythieno[2,3-d]pyrimidine-5,6-dicarboxylate
This protocol is a generalized procedure based on established methods for thieno[2,3-d]pyrimidine synthesis.
-
Preparation of Nucleophile: In a separate flask, prepare the sodium salt of the sulfur nucleophile by reacting ethyl thioglycolate (1.0 eq) with a base like sodium ethoxide in anhydrous ethanol.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Addition of Nucleophile: Add the freshly prepared solution of the sulfur nucleophile to the solution of the chloropyrimidine at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent to yield diethyl 4-hydroxythieno[2,3-d]pyrimidine-5,6-dicarboxylate.
Quantitative Data (Illustrative)
| Starting Material | Reagent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Ethyl thioglycolate | Diethyl 4-hydroxythieno[2,3-d]pyrimidine-5,6-dicarboxylate | Ethanol | 80 | 10 | 65-75 |
| This compound | Thiourea | Diethyl 4-aminothieno[2,3-d]pyrimidine-5,6-dicarboxylate | Ethanol | 80 | 12 | 70-80 |
Biological Activities and Signaling Pathways of Derived Heterocycles
While specific biological data for derivatives of this compound is not extensively available, the resulting pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds are known to exhibit significant biological activities.
Anticancer Activity:
Many pyrido[2,3-d]pyrimidine derivatives have been reported as potent anticancer agents.[2][3] Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.
Caption: Inhibition of cancer cell signaling by pyrido[2,3-d]pyrimidines.
Antimicrobial Activity:
Thieno[2,3-d]pyrimidine derivatives have shown promising activity against a range of bacterial and fungal strains.[4][6] Their mode of action is believed to involve the inhibition of essential microbial enzymes or interference with cell wall synthesis.
Caption: Inhibition of bacterial growth by thieno[2,3-d]pyrimidines.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of novel fused heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore the synthesis of new pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines. The established biological activities of these heterocyclic systems make them attractive targets for drug discovery and development programs. Further investigation into the synthesis and biological evaluation of derivatives from this specific starting material is warranted to unlock their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijacskros.com [ijacskros.com]
- 6. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Diethyl 2-chloropyrimidine-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of diethyl 2-chloropyrimidine-4,5-dicarboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyrimidine derivatives with significant potential in medicinal chemistry and materials science. The protocols outlined below are for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, offering methodologies to create novel carbon-carbon and carbon-nitrogen bonds at the 2-position of the pyrimidine ring.
The pyrimidine scaffold is a privileged core structure in numerous biologically active compounds, including antiviral, anticancer, and antibacterial agents. The functionalization of this compound through cross-coupling reactions opens avenues for the development of novel therapeutic agents and functional materials.
General Considerations for Cross-Coupling Reactions
The successful execution of palladium-catalyzed cross-coupling reactions with chloropyrimidines is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. Due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, robust catalytic systems are often required.
-
Palladium Pre-catalyst: A range of Pd(0) and Pd(II) sources can be employed, with common examples including Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. More stable and efficient pre-formed catalysts are also excellent choices.
-
Ligands: The choice of ligand is critical for an efficient catalytic cycle. Electron-rich and sterically hindered phosphine ligands, such as Buchwald-type ligands (e.g., RuPhos, XPhos), are effective in activating the C-Cl bond. N-heterocyclic carbenes (NHCs) can also be utilized.
-
Base: The base plays a crucial role in the transmetalation and catalyst regeneration steps. Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃, while organic bases like triethylamine (NEt₃) or strong non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are also frequently used. The choice of base can significantly influence reaction rates and selectivity.
-
Solvent: Anhydrous and deoxygenated solvents are typically used to prevent catalyst deactivation. Common solvents include 1,4-dioxane, toluene, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Synthesis of 2-Arylpyrimidine-4,5-dicarboxylates
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various boronic acids or esters.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 100 | 8 | 80-95 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ | Dioxane | 100 | 16 | 70-85 |
Disclaimer: The yields presented are typical for Suzuki-Miyaura reactions of chloropyrimidines and may vary for this compound.
Sonogashira Coupling: Synthesis of 2-Alkynylpyrimidine-4,5-dicarboxylates
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[1]
General Reaction Scheme:
Caption: General scheme for the Sonogashira coupling reaction.
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., NEt₃, 2.0-3.0 equiv)
-
Solvent (e.g., DMF or THF), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Flush the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary (Representative):
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | NEt₃ | DMF | RT | 6 | 70-85 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | 10 | NEt₃/THF | THF | 50 | 12 | 65-80 |
| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ (2/4) | 5 | Piperidine | DMF | 60 | 8 | 60-75 |
Disclaimer: The yields presented are typical for Sonogashira reactions of chloro-heterocycles and may vary for this compound.
Heck Reaction: Synthesis of 2-Vinylpyrimidine-4,5-dicarboxylates
The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted alkene.[2]
General Reaction Scheme:
Caption: General scheme for the Heck coupling reaction.
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., NEt₃ or K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., DMF or NMP), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the palladium catalyst and ligand.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, this compound, the alkene, and the base.
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Dilute the filtrate with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Quantitative Data Summary (Representative):
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂/P(o-tolyl)₃ (2/4) | NEt₃ | DMF | 120 | 18 | 60-75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | NMP | 140 | 24 | 55-70 |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃/P(t-Bu)₃ (2/4) | Cs₂CO₃ | Dioxane | 110 | 16 | 65-80 |
Disclaimer: The yields presented are typical for Heck reactions of chloroarenes and may vary for this compound.
Buchwald-Hartwig Amination: Synthesis of 2-(Arylamino)pyrimidine-4,5-dicarboxylates
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between this compound and primary or secondary amines.[3]
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP or XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)
-
Solvent (e.g., Toluene or Dioxane), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, the ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary (Representative):
| Entry | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 100 | 16 | 70-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 20 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 18 | 65-80 |
Disclaimer: The yields presented are typical for Buchwald-Hartwig aminations of chloro-heterocycles and may vary for this compound.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Applications in Drug Development and Medicinal Chemistry
The 2-substituted diethyl pyrimidine-4,5-dicarboxylates synthesized via these cross-coupling reactions are valuable precursors for a diverse range of heterocyclic compounds. The ester functionalities at the 4 and 5 positions can be further manipulated, for instance, through hydrolysis, amidation, or reduction, to generate a variety of derivatives. These derivatives are of significant interest in drug discovery as potential inhibitors of kinases, proteases, and other enzymes implicated in various diseases. The pyrimidine core is a well-established pharmacophore, and the ability to introduce diverse substituents at the 2-position allows for the fine-tuning of biological activity and pharmacokinetic properties.
References
Laboratory Scale Preparation of Diethyl 2-chloropyrimidine-4,5-dicarboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of Diethyl 2-chloropyrimidine-4,5-dicarboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the cyclocondensation of a diethyl oxaloacetate derivative with urea to form the intermediate, Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate. This intermediate is subsequently chlorinated to yield the final product. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Experimental Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves the formation of the pyrimidine ring via a cyclocondensation reaction. The subsequent step is a chlorination reaction to replace the hydroxyl group with a chlorine atom.
Figure 1: Two-step synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis. Please note that the yield for Step 1 is an estimation based on similar reported reactions, as a specific literature value for this exact transformation was not available.
| Parameter | Step 1: Cyclocondensation | Step 2: Chlorination |
| Starting Materials | Diethyl 2-(ethoxymethylene)-3-oxosuccinate, Urea | Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate |
| Key Reagents | Sodium Ethoxide, Ethanol | Phosphorus Oxychloride (POCl₃), Pyridine |
| Stoichiometry (approx.) | Substrate:Urea:Base (1:1.2:1.2) | Substrate:POCl₃:Pyridine (1:1:1) |
| Solvent | Ethanol | Solvent-free |
| Reaction Temperature | Reflux (approx. 78 °C) | 160 °C |
| Reaction Time | 4-6 hours | 2 hours |
| Work-up Procedure | Neutralization, Extraction | Quenching with ice-water, Neutralization, Extraction |
| Purification Method | Recrystallization | Column Chromatography or Distillation |
| Estimated/Reported Yield | ~70-80% (Estimated) | >80% (Based on analogous reactions)[1] |
Experimental Protocols
Materials and Equipment:
-
Diethyl 2-(ethoxymethylene)-3-oxosuccinate
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Standard laboratory glassware
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Sealed reaction vessel (e.g., a pressure tube or a specialized sealed reactor)
-
Standard work-up and purification equipment (separatory funnel, chromatography columns, etc.)
Step 1: Synthesis of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate
This protocol is a representative procedure based on established methods for pyrimidine synthesis.
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.2 equivalents) to absolute ethanol to prepare a solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add urea (1.2 equivalents). Stir the mixture until the urea is dissolved.
-
Addition of Substrate: To the stirred solution, add Diethyl 2-(ethoxymethylene)-3-oxosuccinate (1.0 equivalent) dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with an appropriate acid (e.g., acetic acid or dilute HCl).
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate as a solid.
Step 2: Chlorination of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate
This protocol is adapted from a solvent-free method for the chlorination of hydroxypyrimidines.[1][2]
Procedure:
-
Reaction Setup: In a suitable sealed reaction vessel, combine Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate (1.0 equivalent), phosphorus oxychloride (POCl₃, 1.0 equivalent), and pyridine (1.0 equivalent).
-
Reaction: Securely seal the reactor and heat the mixture to 160 °C for 2 hours with stirring.
-
Work-up: After the reaction period, cool the reactor to room temperature. Caution: The following step should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as the quenching of POCl₃ is exothermic. Carefully and slowly pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture with a suitable base (e.g., sodium carbonate or sodium bicarbonate solution) to a pH of 7-8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure product.
Safety Precautions:
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Sodium metal is highly reactive with water and moisture. Handle under an inert atmosphere.
-
Sealed tube reactions can build up pressure. Use appropriate safety shields and pressure-rated equipment.
References
Application Note: Purification of Diethyl 2-chloropyrimidine-4,5-dicarboxylate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of Diethyl 2-chloropyrimidine-4,5-dicarboxylate using silica gel column chromatography. The methodology is designed to separate the target compound from common impurities generated during its synthesis.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Synthesis of this molecule can often lead to the formation of impurities, primarily the unreacted starting material, 2-chloropyrimidine-4,5-dicarboxylic acid, and the partially esterified intermediate, monoethyl 2-chloropyrimidine-4,5-dicarboxylate. These impurities possess different polarities compared to the desired product, enabling efficient separation by silica gel column chromatography. This protocol outlines a systematic approach, starting with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a detailed procedure for column chromatography.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Prior to performing column chromatography, it is crucial to determine an optimal solvent system using TLC. The ideal mobile phase should provide good separation between the desired product and its impurities, with the target compound having an Rf value of approximately 0.25-0.35 for effective column separation.
Experimental Protocol: TLC Analysis
-
Plate Preparation: On a silica gel TLC plate, gently draw a starting line with a pencil approximately 1 cm from the bottom.
-
Sample Spotting: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the dissolved sample onto the starting line.
-
Solvent Systems Evaluation: Prepare a series of developing solvents with varying polarities. A common starting point is a mixture of a non-polar solvent and a polar solvent.
-
Initial Screening:
-
Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1, 1:1 v/v)
-
Dichloromethane:Methanol (e.g., 99:1, 98:2, 95:5 v/v)
-
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the starting line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the separated spots under a UV lamp (254 nm), as pyrimidine derivatives are often UV-active.[1] Alternatively, use a chemical stain such as potassium permanganate or an iodine chamber.[1]
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Data Presentation: Hypothetical TLC Results
| Solvent System (Hexane:Ethyl Acetate, v/v) | Rf of this compound | Rf of Monoethyl Ester Impurity | Rf of Dicarboxylic Acid Impurity | Observations |
| 9:1 | 0.15 | 0.02 | 0.00 | Poor elution of the target compound. |
| 4:1 | 0.30 | 0.08 | 0.00 | Good separation with the target compound at an ideal Rf. |
| 2:1 | 0.55 | 0.20 | 0.05 | Good separation, but the target compound's Rf is slightly high. |
| 1:1 | 0.75 | 0.40 | 0.15 | All spots are too high on the plate for optimal column separation. |
Based on these hypothetical results, a 4:1 Hexane:Ethyl Acetate solvent system is chosen for the column chromatography.
Purification Protocol: Silica Gel Column Chromatography
This protocol details the steps for purifying this compound based on the optimized solvent system determined by TLC.
Experimental Protocol: Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Place a small plug of cotton at the bottom of the column.
-
Add a thin layer of sand over the cotton plug.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (4:1 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add another layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for better resolution, perform a dry loading: dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin elution with the 4:1 Hexane:Ethyl Acetate mobile phase.
-
Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.
-
If separation of more polar impurities is challenging, a gradient elution can be employed by gradually increasing the polarity of the mobile phase (e.g., transitioning to a 2:1 Hexane:Ethyl Acetate mixture).
-
-
Fraction Collection:
-
Collect the eluent in a series of numbered test tubes or flasks.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Spot each fraction on a TLC plate and develop it using the same mobile phase.
-
Visualize the spots under UV light.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
-
Purity and Yield Assessment:
-
Determine the weight of the purified product and calculate the percentage yield.
-
Assess the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, and Mass Spectrometry.
-
Data Presentation: Hypothetical Column Chromatography Results
| Fraction Numbers | Volume (mL) | TLC Analysis (Rf) | Composition |
| 1-5 | 50 | - | Eluent only |
| 6-10 | 50 | 0.30 | Pure this compound |
| 11-13 | 30 | 0.30, 0.08 | Mixture of product and monoethyl ester |
| 14-18 | 50 | 0.08 | Pure Monoethyl 2-chloropyrimidine-4,5-dicarboxylate |
| 19-25 | 70 | 0.00 | Dicarboxylic acid (remains on the column) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Polarity relationship of the target compound and its common impurities.
Disclaimer: This protocol is a general guideline. The optimal conditions may vary depending on the specific reaction mixture and scale. It is recommended to perform small-scale trials to optimize the purification parameters.
References
Application Notes and Protocols for the Recrystallization of Diethyl 2-chloropyrimidine-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of Diethyl 2-chloropyrimidine-4,5-dicarboxylate via recrystallization. The provided methodologies are based on established principles for the purification of crystalline organic compounds, particularly esters and pyrimidine derivatives.
Introduction
This compound is a chemical intermediate of interest in medicinal chemistry and drug development. Achieving high purity of this compound is crucial for subsequent synthetic steps and for ensuring the quality of final active pharmaceutical ingredients. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The selection of an appropriate solvent system is critical for obtaining high recovery of the purified product with excellent purity.
Data Presentation: Solvent Screening for Recrystallization
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the chemical structure of this compound, which contains both polar (ester and pyrimidine ring) and non-polar (chloro-substituent) functionalities, a range of solvents with varying polarities should be considered. The following table summarizes potential solvents and expected outcomes for the recrystallization of this compound.
| Solvent System | Expected Solubility at High Temperature | Expected Solubility at Low Temperature | Potential for Crystal Formation | Notes |
| Ethanol | High | Low to Moderate | Good | A common and effective solvent for many esters and pyrimidine derivatives. |
| Isopropanol | High | Low | Good | Similar to ethanol, may offer slightly different solubility characteristics. |
| Ethyl Acetate | High | Moderate | Moderate to Good | A good solvent for esters, often used in combination with a non-polar co-solvent. |
| Hexane / Ethyl Acetate | Moderate to High (depending on ratio) | Low | Good | A common mixed-solvent system. The ratio can be optimized to achieve desired solubility. |
| Toluene | Moderate to High | Low | Good | A non-polar aromatic solvent that can be effective for compounds with aromatic rings. |
| Isopentane | Low to Moderate | Very Low | Potentially Good | Has been used for the recrystallization of the related 2-chloropyrimidine.[1] |
| Water | Very Low | Very Low | Poor | Unlikely to be a suitable solvent due to the organic nature of the compound. |
Experimental Protocols
The following is a general protocol for the recrystallization of this compound. It is recommended to perform a small-scale solvent screen based on the table above to identify the optimal solvent or solvent system before proceeding with a larger scale purification.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
Protocol: Single Solvent Recrystallization
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar.
-
Add a minimal amount of the selected solvent to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise and continue heating until the solid completely dissolves. Avoid adding an excess of solvent. If using a volatile solvent, a condenser should be fitted to the flask to prevent solvent loss.
-
Hot Filtration (if necessary): If insoluble impurities are present after the addition of a reasonable amount of hot solvent, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a period of time. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.
Protocol: Mixed Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot ethyl acetate) in an Erlenmeyer flask with heating and stirring.
-
Inducing Crystallization: While the solution is still hot, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5 through 9 of the single solvent recrystallization protocol.
Visualization of the Recrystallization Workflow
The following diagram illustrates the logical steps involved in the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
References
Application Notes and Protocols: Diethyl 2-chloropyrimidine-4,5-dicarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-chloropyrimidine-4,5-dicarboxylate is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a scaffold for the synthesis of fused pyrimidine derivatives with a wide range of biological activities. The presence of a reactive chlorine atom at the 2-position, along with two ester functionalities at the 4 and 5-positions, allows for diverse chemical modifications and the construction of complex molecular architectures. This document provides an overview of its applications, particularly in the development of anticancer agents, and details experimental protocols for the synthesis of key derivatives.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of pyrido[2,3-d]pyrimidines . This fused heterocyclic system is of significant interest due to its structural similarity to purines, enabling its derivatives to interact with various biological targets, including protein kinases.
Anticancer Activity:
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have demonstrated potent anticancer activities.[1][2] These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as:
-
Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a crucial target in cancer therapy, and its inhibition can block signaling pathways that lead to cell growth and division.[3]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.[4]
-
PIM-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation, making it an attractive target for anticancer drug development.[5]
The general synthetic strategy involves the reaction of this compound with various amino compounds, leading to the formation of the fused pyridone ring. Subsequent modifications can be introduced to optimize the biological activity.
Experimental Protocols
The following protocols describe the synthesis of pyrido[2,3-d]pyrimidine derivatives, which are valuable intermediates for the development of novel therapeutic agents.
Protocol 1: Synthesis of Diethyl 7-amino-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-4,6-dicarboxylate
This protocol outlines a common synthetic route to a key pyrido[2,3-d]pyrimidine intermediate.
Reaction Scheme:
Materials:
-
This compound
-
Ethyl glycinate hydrochloride
-
Triethylamine
-
Sodium ethoxide
-
Anhydrous ethanol
-
Dry Dimethylformamide (DMF)
Procedure:
-
Step 1: Nucleophilic Substitution. To a solution of this compound (1 equivalent) in dry DMF, add ethyl glycinate hydrochloride (1.1 equivalents) and triethylamine (2.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, diethyl 2-((2-ethoxy-2-oxoethyl)amino)pyrimidine-4,5-dicarboxylate.
-
Step 2: Intramolecular Cyclization. Dissolve the crude intermediate in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol (2 equivalents) to the mixture.
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling, neutralize the mixture with a dilute acid (e.g., acetic acid).
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield diethyl 7-amino-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-4,6-dicarboxylate.
Protocol 2: General Procedure for the Synthesis of 2-Amino-4-substituted-pyrimidine Derivatives
This protocol provides a general method for the nucleophilic substitution of the chloro group in 2-amino-4-chloro-pyrimidine derivatives, which can be adapted for this compound.[6]
Reaction Workflow:
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Fused Pyrimidine Systems from Diethyl 2-chloropyrimidine-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biologically relevant fused pyrimidine systems, specifically pyrimido[4,5-d]pyridazines and pyrrolo[2,3-d]pyrimidines, utilizing Diethyl 2-chloropyrimidine-4,5-dicarboxylate as a key starting material. Fused pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules and approved drugs.[1][2]
Introduction to Fused Pyrimidine Systems
Fused pyrimidine derivatives are a critical class of heterocyclic compounds that form the core structure of many therapeutic agents.[3] Their diverse biological activities include applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. The versatile reactivity of substituted pyrimidines, such as this compound, allows for the construction of various fused ring systems, making them valuable building blocks in drug discovery and development.[4]
Synthesis of Pyrimido[4,5-d]pyridazine Derivatives
The reaction of this compound with hydrazine hydrate is a common and effective method for the synthesis of the pyrimido[4,5-d]pyridazine core structure. This reaction proceeds via a nucleophilic substitution of the chlorine atom followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of Diethyl 2-hydrazinylpyrimidine-4,5-dicarboxylate and subsequent cyclization
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Acetic acid (AcOH)
-
Sodium hydroxide (NaOH)
Procedure:
-
Step 1: Synthesis of Diethyl 2-hydrazinylpyrimidine-4,5-dicarboxylate.
-
To a solution of this compound (1 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure. The residue is then triturated with water, filtered, and dried to yield the intermediate, Diethyl 2-hydrazinylpyrimidine-4,5-dicarboxylate.
-
-
Step 2: Cyclization to form the Pyrimido[4,5-d]pyridazine-dione.
-
The crude Diethyl 2-hydrazinylpyrimidine-4,5-dicarboxylate from Step 1 is refluxed in acetic acid (15 mL) for 6-8 hours.
-
Alternatively, the intermediate can be treated with a solution of sodium hydroxide in ethanol and refluxed for 4-6 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the purified pyrimido[4,5-d]pyridazine-dione derivative.
-
Quantitative Data
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) | Reference |
| This compound | Hydrazine hydrate | Pyrimido[4,5-d]pyridazine-dione deriv. | 75-85 | >300 | [5] |
Note: Yields and melting points are representative and can vary based on specific reaction conditions and substituents.
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold, a core structure in many kinase inhibitors, can be achieved from this compound through a multi-step process involving the formation of a pyrimidine- C-nucleoside analogue followed by cyclization.
Experimental Protocol: Synthesis of Pyrrolo[2,3-d]pyrimidine carboxylate
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, benzylamine)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dioxane
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Step 1: Synthesis of Diethyl 2-(arylamino)pyrimidine-4,5-dicarboxylate.
-
A mixture of this compound (1 mmol), a primary amine (1.1 mmol), and a base such as triethylamine or potassium carbonate (1.5 mmol) in a solvent like DMF or dioxane (20 mL) is heated at reflux for 8-12 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into cold water.
-
The precipitate is filtered, washed with water, and dried to give the diethyl 2-(arylamino)pyrimidine-4,5-dicarboxylate intermediate.
-
-
Step 2: Intramolecular Cyclization to form the Pyrrolo[2,3-d]pyrimidine derivative.
-
The intermediate from Step 1 is treated with a dehydrating/cyclizing agent such as phosphorus oxychloride.
-
The mixture is heated, typically at reflux, for 2-4 hours.
-
The reaction mixture is then carefully poured onto crushed ice.
-
The resulting solid is filtered, washed with a solution of sodium bicarbonate and then with water, and dried.
-
The crude product is purified by recrystallization or column chromatography to yield the desired ethyl 4-substituted-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.
-
Quantitative Data
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) | Reference |
| This compound | Aniline | Ethyl 4-chloro-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 60-70 | 155-157 | [6] |
| This compound | Benzylamine | Ethyl 1-benzyl-4-chloro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 65-75 | 138-140 | [7] |
Note: Yields and melting points are representative and can vary based on specific reaction conditions and substituents.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general synthetic workflows for the preparation of pyrimido[4,5-d]pyridazines and pyrrolo[2,3-d]pyrimidines from this compound.
Caption: Synthesis of Pyrimido[4,5-d]pyridazines.
Caption: Synthesis of Pyrrolo[2,3-d]pyrimidines.
Applications in Drug Discovery
The synthesized fused pyrimidine systems serve as valuable scaffolds for the development of novel therapeutic agents. For instance, pyrrolo[2,3-d]pyrimidines are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy. Pyrimido[4,5-d]pyridazines have been investigated for their potential as anti-inflammatory and analgesic agents. Further functionalization of the core structures synthesized via these protocols can lead to the discovery of new drug candidates with improved efficacy and selectivity.
References
- 1. oiccpress.com [oiccpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate (144927-57-1) for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2-chloropyrimidine-4,5-dicarboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Diethyl 2-chloropyrimidine-4,5-dicarboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the chlorination of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate using a chlorinating agent such as phosphorus oxychloride (POCl₃).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Ineffective chlorinating agent. 4. Sub-optimal reaction temperature. | 1. Extend the reaction time and monitor progress using TLC or LC-MS. 2. Ensure all reagents and solvents are anhydrous, as POCl₃ reacts violently with water. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use freshly opened or distilled POCl₃. Consider the addition of phosphorus pentachloride (PCl₅) to regenerate POCl₃ from any phosphoric acid byproducts. 4. Optimize the reaction temperature. While refluxing in excess POCl₃ is a traditional method, solvent-free heating in a sealed reactor at high temperatures (e.g., 140-160°C) with an equimolar amount of POCl₃ can improve yields.[1][2][3][4] |
| Formation of Dark-Colored Byproducts | 1. Reaction temperature is too high. 2. Presence of impurities in the starting material. 3. Prolonged reaction time leading to decomposition. | 1. Gradually increase the temperature and monitor the reaction for the onset of discoloration. 2. Recrystallize the Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate precursor before use. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult Product Isolation/Purification | 1. Formation of a stable intermediate with the catalyst. 2. The product is soluble in the aqueous phase during workup. 3. Co-elution of impurities during column chromatography. | 1. During workup, ensure the complete hydrolysis of any remaining POCl₃ by carefully quenching the reaction mixture with ice-water. 2. Adjust the pH of the aqueous phase to be neutral or slightly basic before extraction with an organic solvent. Use a suitable solvent for extraction, such as ethyl acetate or dichloromethane. 3. Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate the product from closely related impurities. |
| Inconsistent Yields | 1. Variability in the quality of reagents. 2. Inconsistent reaction conditions. 3. Atmospheric moisture affecting the reaction. | 1. Use high-purity, anhydrous reagents and solvents. 2. Precisely control reaction parameters such as temperature, time, and stoichiometry. 3. Ensure the reaction setup is properly dried and maintained under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the chlorination of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate. This is typically achieved by heating the starting material with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Q2: How can I prepare the precursor, Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate?
A2: Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate (CAS 62328-19-2) can be synthesized via the condensation of diethyl oxalacetate and urea.[5][6]
Q3: What is the role of a base, like pyridine or triethylamine, in the chlorination reaction?
A3: An organic base is often added to neutralize the HCl generated during the reaction, which can help to drive the reaction to completion and prevent unwanted side reactions. Using an equimolar amount of a base like pyridine in a solvent-free reaction can be effective.[1][2][4]
Q4: Can I use a solvent in the chlorination reaction?
A4: While traditional methods often use excess POCl₃ as both the reagent and solvent, modern approaches favor solvent-free conditions or the use of a high-boiling inert solvent like sulfolane.[7] Solvent-free reactions are more environmentally friendly and can simplify product isolation.[1][2][3][4]
Q5: What are the safety precautions I should take when working with POCl₃?
A5: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Ensure all glassware is scrupulously dried before use. Quenching of POCl₃ should be done carefully and slowly by adding the reaction mixture to ice-water.
Experimental Protocols
Synthesis of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate
A detailed protocol for the synthesis of the precursor can be adapted from the general procedure for the Biginelli reaction.[5]
-
In a round-bottom flask, dissolve diethyl oxalacetate and urea in a suitable solvent such as ethanol.
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to obtain Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate.
Synthesis of this compound
This protocol is based on general procedures for the chlorination of hydroxypyrimidines.[1][2][3][4]
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate.
-
Add phosphorus oxychloride (POCl₃) (1 to 1.5 equivalents).
-
Optionally, add a catalytic amount of an organic base such as pyridine or N,N-dimethylaniline.
-
Heat the reaction mixture to reflux (or to 140-160°C for solvent-free conditions in a sealed reactor) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Data Presentation
Table 1: Reaction Conditions for Chlorination of Hydroxypyrimidines
| Entry | Chlorinating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | POCl₃ (excess) | N,N-Dimethylaniline | None | Reflux | 3 | Varies | [3] |
| 2 | POCl₃ (equimolar) | Pyridine | None (Sealed Reactor) | 140-160 | 2 | High | [1][4] |
| 3 | POCl₃ / PCl₅ | None | None | 100-110 | 6-8 | Good | [7] |
| 4 | POCl₃ (1.5 eq) | None | Sulfolane | 70-75 | 0.5-1.5 | Good | [7] |
Note: Yields are generalized from similar reactions and may vary for the specific synthesis of this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diethyl 2-Oxo-1,2-dihydro-4,5-pyriMidinedicarboxylate | 62328-19-2 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Common side products in the synthesis of Diethyl 2-chloropyrimidine-4,5-dicarboxylate
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Diethyl 2-chloropyrimidine-4,5-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis is typically a two-step process. The first step involves the cyclocondensation reaction to form the pyrimidine ring, yielding Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate. The second step is the chlorination of this intermediate to produce the final product.
Q2: What are the common starting materials for the synthesis of the pyrimidine ring in the first step?
Common starting materials include a malonate derivative, such as diethyl aminomalonate or diethyl malonate, a C1 source like formamidine or an orthoformate, and a source for the remaining nitrogen atom, which is often incorporated within the other starting materials.
Q3: What are the typical chlorinating agents used in the second step?
Phosphorus oxychloride (POCl₃) is a commonly used chlorinating agent for converting the 2-hydroxypyrimidine to the 2-chloropyrimidine derivative. Other reagents like thionyl chloride (SOCl₂) may also be employed.
Q4: What are the major challenges in this synthesis?
The primary challenges include achieving a high yield in the cyclocondensation step, avoiding the formation of side products, and ensuring complete chlorination in the second step. Purification of the final product can also be challenging due to the potential for closely related impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield in the Synthesis of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate (Step 1)
| Potential Cause | Troubleshooting Suggestions |
| Incomplete reaction | - Ensure anhydrous reaction conditions as moisture can inhibit the reaction. - Optimize reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Use a slight excess of the more volatile or reactive starting material. |
| Side reactions | - Self-condensation of malonate: This can occur under basic conditions. Control the addition of base and maintain a lower reaction temperature. - Formation of acyclic intermediates: Ensure the cyclization conditions (e.g., temperature, catalyst) are optimal to drive the reaction to completion. |
| Poor quality of starting materials | - Use freshly distilled or purified starting materials. Diethyl aminomalonate can be unstable and is often used as its hydrochloride salt.[1] |
Issue 2: Formation of Side Products During Chlorination (Step 2)
| Potential Cause | Troubleshooting Suggestions |
| Incomplete chlorination | - The primary impurity is often the starting material, Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate. - Increase the reaction time or temperature. - Use a slight excess of the chlorinating agent (e.g., POCl₃). However, be mindful that excess reagent can complicate the workup.[2][3] - Consider using a solvent-free method with equimolar POCl₃, which has been shown to be effective for similar transformations.[2] |
| Hydrolysis of the product | - this compound can be sensitive to moisture and may hydrolyze back to the hydroxy-pyrimidine during workup. - Ensure all workup steps are performed under anhydrous conditions until the product is isolated. - Use a non-aqueous workup if possible. |
| Formation of polymeric byproducts | - Some chlorination reactions of heterocyclic compounds are known to produce "flocculent, slimy by-products". - This may result from overheating or the presence of impurities. - Control the reaction temperature carefully and ensure the purity of the starting hydroxypyrimidine. |
| Over-chlorination | - While less common for the 2-position, other parts of the molecule could potentially react if the conditions are too harsh. - Use milder reaction conditions (lower temperature, shorter reaction time) and monitor the reaction closely. |
Experimental Protocols
Step 1: Synthesis of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate
This is a representative protocol based on general pyrimidine synthesis methods.
Materials:
-
Diethyl aminomalonate hydrochloride
-
Formamidine acetate
-
Sodium ethoxide solution in ethanol
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add diethyl aminomalonate hydrochloride to the solution and stir until it fully dissolves.
-
Add formamidine acetate to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate.
Step 2: Synthesis of this compound
This protocol is adapted from a solvent-free method for the chlorination of hydroxypyrimidines.[2]
Materials:
-
Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed reaction vessel, combine Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate, an equimolar amount of phosphorus oxychloride, and one equivalent of anhydrous pyridine.
-
Heat the mixture to 160 °C for 2 hours.[2]
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice-cold water.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Data Presentation
Table 1: Common Side Products and Their Identification
| Side Product Name | Step of Formation | Molecular Formula | Common Analytical Signature (MS, NMR) |
| Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate | Chlorination (Step 2) | C₁₀H₁₂N₂O₅ | MS: m/z 240.07; ¹H NMR: Presence of a broad singlet for the OH/NH proton. |
| Acyclic Condensation Intermediate | Cyclocondensation (Step 1) | Varies | MS: Will correspond to the sum of the reactants minus water. NMR: Will show signals for both malonate and formamidine fragments without the characteristic pyrimidine ring signals. |
| Diethyl malonate self-condensation product | Cyclocondensation (Step 1) | Varies | Can lead to a variety of products. Identification requires detailed spectroscopic analysis. |
| Polymeric materials | Chlorination (Step 2) | N/A | Often insoluble and difficult to characterize by standard methods. May appear as a baseline "hump" in LC-MS. |
Visualizations
References
Troubleshooting low yield in the chlorination of diethyl 2-hydroxypyrimidine-4,5-dicarboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chlorination of diethyl 2-hydroxypyrimidine-4,5-dicarboxylate. The information is tailored for researchers, scientists, and professionals in drug development encountering challenges, particularly low yield, in this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the chlorination of diethyl 2-hydroxypyrimidine-4,5-dicarboxylate?
Low yields in this reaction are typically attributed to several factors:
-
Incomplete reaction: The electron-withdrawing nature of the dicarboxylate groups can deactivate the pyrimidine ring, making the hydroxyl group less reactive.
-
Side reactions: The formation of undesired byproducts can consume the starting material and complicate purification.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or reagent stoichiometry can significantly impact the reaction efficiency.
-
Moisture contamination: Phosphorus oxychloride (POCl₃) is highly sensitive to moisture, and its hydrolysis can inhibit the reaction.
-
Inefficient workup and purification: Product loss during extraction, washing, and purification steps can lead to a lower isolated yield.
Q2: Which chlorinating agent is most effective for this transformation?
Phosphorus oxychloride (POCl₃) is the most commonly used and effective chlorinating agent for converting hydroxypyrimidines to their chloro derivatives.[1][2][3] In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used to enhance reactivity, particularly for less reactive substrates.[2]
Q3: Is a base necessary for this reaction?
Yes, the addition of a tertiary amine base, such as pyridine or N,N-dimethylaniline, is often crucial.[1][3] The base can play multiple roles, including acting as a catalyst and neutralizing the HCl generated during the reaction.
Q4: What is the recommended workup procedure for this reaction?
A common workup procedure involves carefully quenching the reaction mixture by slowly pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution.[4] This hydrolyzes the excess POCl₃ and neutralizes the acidic byproducts. The product can then be extracted with an organic solvent. It is critical to perform the quench at a low temperature to control the exothermic reaction.[5]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Insufficient Reaction Temperature | The presence of two electron-withdrawing ester groups can significantly decrease the reactivity of the hydroxypyrimidine. Consider increasing the reaction temperature. A solvent-free approach heating the substrate with equimolar POCl₃ and pyridine in a sealed reactor at 140-160°C has been shown to be effective for other hydroxypyrimidines and can drive the reaction to completion.[1][3] |
| Poor Quality of POCl₃ | POCl₃ can degrade upon exposure to moisture. Use a freshly opened bottle or distill the POCl₃ before use. |
| Inadequate Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). If the reaction is sluggish, extend the reaction time. |
| Sub-optimal Reagent Stoichiometry | While traditionally a large excess of POCl₃ was used, recent studies have shown that using an equimolar amount of POCl₃ relative to the hydroxyl group in a solvent-free setting can lead to high yields.[1][3][6] Consider adopting this more efficient and environmentally friendly approach. |
Issue 2: Formation of Multiple Byproducts
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Side Reactions at Elevated Temperatures | While higher temperatures can improve conversion, they can also promote the formation of side products. Optimize the temperature to find a balance between reaction rate and selectivity. |
| Reaction with Ester Groups | Although less likely, harsh conditions could potentially lead to side reactions involving the diethyl ester functionalities. If suspected, consider milder reaction conditions or protecting group strategies if feasible. |
| Presence of Impurities in Starting Material | Ensure the diethyl 2-hydroxypyrimidine-4,5-dicarboxylate starting material is pure. Impurities can lead to a complex reaction mixture. |
Issue 3: Difficult or Low-Yielding Purification
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Product Hydrolysis during Workup | The resulting diethyl 2-chloropyrimidine-4,5-dicarboxylate may be sensitive to hydrolysis, especially under acidic conditions. Ensure the quenching and extraction steps are performed quickly and efficiently, maintaining a neutral or slightly basic pH. |
| Emulsion Formation during Extraction | The presence of phosphorus-containing byproducts can lead to emulsions during aqueous workup. If an emulsion forms, try adding brine or filtering the mixture through celite. |
| Product Loss during Chromatography | If using column chromatography for purification, select an appropriate solvent system to ensure good separation and minimize tailing. The chlorinated product may have some polarity, so a solvent system like ethyl acetate/hexane is a good starting point. |
Data Presentation
Table 1: Comparison of General Chlorination Conditions for Hydroxypyrimidines
| Method | Chlorinating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Conventional | Excess POCl₃ | Pyridine or N,N-Dimethylaniline | None or High-boiling solvent | Reflux (approx. 105-110) | Variable, often moderate | [2] |
| Solvent-Free | Equimolar POCl₃ | Pyridine (1 equiv.) | None | 140 - 160 | >80 | [1][3][6] |
| POCl₃/PCl₅ | POCl₃ with PCl₅ | Amine Hydrochloride | None | 50 - 110 | >90 (for some substrates) | [7] |
Experimental Protocols
Protocol 1: Solvent-Free Chlorination with Equimolar POCl₃ (Recommended for High Yield)
This protocol is adapted from a high-yield, environmentally conscious method for the chlorination of hydroxypyrimidines.[1][3][6]
-
Reagent Preparation: In a dry, nitrogen-flushed glovebox or under an inert atmosphere, add diethyl 2-hydroxypyrimidine-4,5-dicarboxylate (1 equivalent), phosphorus oxychloride (1 equivalent), and pyridine (1 equivalent) to a thick-walled, sealed reaction tube or a stainless steel reactor equipped with a magnetic stir bar.
-
Reaction Setup: Securely seal the reactor.
-
Reaction: Place the reactor in a preheated oil bath or heating mantle at 160°C. Stir the reaction mixture for 2-4 hours.
-
Monitoring: Monitor the reaction by taking small aliquots (if possible with your reactor setup) and analyzing by TLC or LC-MS after a mini-workup.
-
Workup: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the chlorination of diethyl 2-hydroxypyrimidine-4,5-dicarboxylate using POCl₃ and pyridine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in the chlorination of diethyl 2-hydroxypyrimidine-4,5-dicarboxylate.
Relationship of Factors Affecting Yield
Caption: Diagram illustrating the key experimental factors that have a direct impact on the final yield of the chlorination reaction.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Optimization of reaction conditions for nucleophilic substitution on Diethyl 2-chloropyrimidine-4,5-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on diethyl 2-chloropyrimidine-4,5-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in nucleophilic aromatic substitution?
The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic attack. The two electron-withdrawing diethyl carboxylate groups at the C4 and C5 positions activate the ring towards SNAr reactions. This activation makes the reaction feasible with a variety of nucleophiles, including primary and secondary amines, thiols, and alkoxides.
Q2: What are the typical reaction conditions for amination of this compound?
Generally, the reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF). A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used to neutralize the HCl generated during the reaction. Reaction temperatures can range from room temperature to reflux, depending on the nucleophilicity of the amine. For less reactive anilines, heating may be required.
Q3: Can I use alkoxides as nucleophiles with this substrate?
Yes, alkoxides such as sodium ethoxide or sodium methoxide can be used. The reaction is typically performed in the corresponding alcohol as the solvent. It is important to use anhydrous conditions to prevent hydrolysis of the ester groups.
Q4: What are the common challenges in purifying the substituted pyrimidine products?
Purification can be challenging due to the potential for side products and the polar nature of the desired compounds. Common purification methods include recrystallization and silica gel column chromatography. For chromatography, a gradient elution with a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inadequate base to neutralize HCl. 4. Deactivated catalyst (if applicable). | 1. For weak nucleophiles like anilines, consider increasing the reaction temperature or using a stronger base. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Ensure at least one equivalent of a non-nucleophilic base is used. 4. Not typically a catalyzed reaction, but ensure all reagents are of high purity. |
| Formation of multiple products | 1. Di-substitution if the nucleophile is highly reactive or used in large excess. 2. Side reaction with the solvent (e.g., alcoholysis if using an alcohol solvent at high temperatures). 3. Hydrolysis of the ester groups if water is present. | 1. Use a stoichiometric amount of the nucleophile relative to the chloropyrimidine. 2. Use a non-reactive aprotic solvent like DMF or THF. If an alcohol solvent is necessary, keep the reaction temperature as low as possible. 3. Ensure all reagents and solvents are anhydrous. |
| Product is difficult to isolate from the reaction mixture | 1. Product is highly soluble in the reaction solvent. 2. Product is an oil and does not precipitate. | 1. After the reaction, try to precipitate the product by adding a non-polar solvent like hexane or water. 2. Purify by silica gel column chromatography. |
| Hydrolysis of the diethyl ester groups | Presence of water in the reaction mixture or during workup with aqueous solutions. | Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it quickly at low temperatures and neutralize any acid or base promptly. |
Experimental Protocols
General Procedure for Amination
To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate), the desired amine (1.1-1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) are added. The reaction mixture is stirred at room temperature or heated to 50-80 °C and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or recrystallization.
General Procedure for Thiolation
To a solution of the thiol (1.1 eq) in an anhydrous polar aprotic solvent (e.g., THF), a base such as sodium hydride (1.1 eq) is added carefully at 0 °C. After hydrogen evolution ceases, a solution of this compound (1.0 eq) in the same solvent is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for Reaction with Alkoxides
Sodium metal (1.1 eq) is dissolved in the desired anhydrous alcohol (e.g., ethanol for ethoxide) under an inert atmosphere to prepare the corresponding sodium alkoxide. To this solution, this compound (1.0 eq) is added, and the mixture is stirred at room temperature or heated to reflux. The reaction is monitored by TLC. Once complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated to give the crude product, which is then purified.
Data Presentation
Table 1: Representative Reaction Conditions for Nucleophilic Substitution on this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Product |
| Aniline | TEA | DMF | 80 | 6-12 | Diethyl 2-(phenylamino)pyrimidine-4,5-dicarboxylate |
| Benzylamine | DIPEA | MeCN | 60 | 4-8 | Diethyl 2-(benzylamino)pyrimidine-4,5-dicarboxylate |
| Ethanethiol | NaH | THF | 25 | 2-4 | Diethyl 2-(ethylthio)pyrimidine-4,5-dicarboxylate |
| Sodium Ethoxide | - | Ethanol | 78 (reflux) | 3-6 | Diethyl 2-ethoxypyrimidine-4,5-dicarboxylate |
Note: Reaction times and yields are highly dependent on the specific nucleophile and reaction conditions and should be optimized for each case.
Visualizations
Caption: General reaction pathway for the nucleophilic aromatic substitution on this compound.
Preventing hydrolysis of Diethyl 2-chloropyrimidine-4,5-dicarboxylate during workup
Topic: Preventing Hydrolysis During Workup For: Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and protocols to prevent the unintended hydrolysis of Diethyl 2-chloropyrimidine-4,5-dicarboxylate during reaction workup. Given the molecule's sensitivity, careful handling is crucial to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to hydrolysis during workup?
A1: This compound has two functional groups that are sensitive to hydrolysis: two ethyl ester groups and a 2-chloro substituent on the pyrimidine ring. Ester hydrolysis is the breakdown of an ester into a carboxylic acid and an alcohol, a reaction catalyzed by either acid or base.[1] The 2-chloro group on the pyrimidine ring is also susceptible to nucleophilic substitution by water or hydroxide ions, which would replace the chlorine with a hydroxyl group. The presence of aqueous acids or bases during the workup creates an ideal environment for these unwanted reactions, potentially leading to a mixture of mono-hydrolyzed, di-hydrolyzed, and 2-hydroxy byproducts, significantly reducing the yield of the desired product.[1][2]
Q2: What are the common signs that my product is hydrolyzing during the workup?
A2: The most definitive signs of hydrolysis are a lower-than-expected yield and the appearance of new, more polar spots on a Thin-Layer Chromatography (TLC) analysis of your crude product. These new spots correspond to the carboxylic acid byproducts. This can be confirmed using other analytical techniques:
-
NMR Spectroscopy: The ¹H or ¹³C NMR spectrum of the crude product may show peaks corresponding to the carboxylic acid or the 2-hydroxy pyrimidine derivative.[1]
-
IR Spectroscopy: The presence of a broad O-H stretch, characteristic of a carboxylic acid, can indicate hydrolysis.[1]
-
LC-MS: Liquid chromatography-mass spectrometry can be used to identify the masses of the hydrolyzed byproducts in your crude sample.
Q3: Which specific steps in a standard workup carry the highest risk of causing hydrolysis?
A3: The highest risk comes from any step involving direct contact with an aqueous phase, especially under non-neutral pH conditions.[1] Key steps to watch are:
-
Reaction Quenching: The initial addition of water or an aqueous solution to stop the reaction.
-
Base Washing: Using a basic solution, such as sodium bicarbonate, to neutralize acid catalysts or remove acidic impurities. While necessary, this step can induce base-catalyzed hydrolysis (saponification), which is often irreversible.[1][3]
-
Acid Washing: Using dilute acid to remove basic impurities can catalyze ester hydrolysis.[4]
-
Extended Contact Time: Simply allowing the organic and aqueous layers to sit together for extended periods increases the extent of hydrolysis.[1]
Q4: Should I use a strong base (like NaOH) or a weak base (like NaHCO₃) to neutralize an acidic reaction mixture?
A4: You should always use a cold, weak base. A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will rapidly and irreversibly hydrolyze the ester groups in a process called saponification.[3] The recommended approach is to use an ice-cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] This is sufficient to neutralize strong acids without being overly basic, thereby minimizing product degradation.
Q5: How critical is temperature control during the workup process?
A5: Temperature control is critical. Hydrolysis is a chemical reaction, and like most reactions, its rate is highly dependent on temperature. Performing all aqueous extraction and washing steps at low temperatures (e.g., in an ice bath) dramatically slows the kinetics of hydrolysis.[1] It is one of the most effective and straightforward strategies to improve your yield when working with sensitive esters.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving issues related to the hydrolysis of this compound.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low final yield; multiple polar spots on TLC. | Ester Hydrolysis: The product degraded during the aqueous workup. | • Lower the Temperature: Perform all aqueous washes with ice-cold solutions in a flask cooled in an ice bath.[1]• Use a Weak Base: Neutralize acids with cold, saturated NaHCO₃ solution, not NaOH or KOH.[1]• Minimize Contact Time: Perform extractions and layer separations quickly and efficiently.[1]• Ensure Thorough Drying: Use a sufficient amount of anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.[1] |
| Loss of 2-chloro group confirmed by Mass Spec or NMR. | Hydrolysis of the C-Cl Bond: The chloro group was substituted by a hydroxyl group from water or hydroxide. | • Avoid Strong Bases: Strong bases can accelerate nucleophilic aromatic substitution.• Maintain Low Temperature: As with ester hydrolysis, cold conditions will slow this side reaction.• Consider Non-Aqueous Workup: If the problem persists, investigate workup methods that avoid water, such as direct filtration of byproducts or distillation if applicable.[2] |
| Emulsion forms during extraction, preventing separation. | Fine Particulates or High pH: Insoluble byproducts can stabilize emulsions. High pH can create surfactant-like molecules. | • Add Brine: Add saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps break emulsions.[5]• Filter: Filter the entire biphasic mixture through a pad of Celite to remove any particulate matter.[6] |
| Product is not found in the organic layer after workup. | Complete Hydrolysis: The product may have fully hydrolyzed to the di-acid, which is highly polar and may be soluble in the aqueous layer.[7] | • Check the Aqueous Layer: Acidify the combined aqueous layers with cold, dilute HCl to a pH of ~2-3. If a precipitate forms, it is likely the di-acid product, which can be filtered or extracted with a more polar organic solvent. |
Recommended Experimental Protocol
Objective: To perform an aqueous workup for a reaction mixture containing this compound while minimizing its hydrolysis.
Methodology:
-
Cool the Reaction: Once the reaction is complete, cool the reaction flask to 0 °C using an ice-water bath.[1]
-
Quench the Reaction: While maintaining the temperature at 0 °C, slowly add ice-cold deionized water to the reaction mixture with stirring. If the reaction was conducted under strongly acidic or basic conditions, consider quenching with a cold, saturated solution of NH₄Cl (for basic reactions) or NaHCO₃ (for acidic reactions).
-
Extract the Product: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. Use cold solvent for the extractions.
-
Combine and Wash: Combine the organic layers in the separatory funnel. Perform the following washes sequentially, ensuring all aqueous solutions are pre-chilled to 0 °C:
-
One wash with ice-cold, saturated aqueous NaHCO₃. Caution: Vent the separatory funnel frequently and carefully, as CO₂ gas will be evolved if quenching residual acid.[1][6]
-
One wash with ice-cold deionized water.
-
One wash with ice-cold, saturated aqueous NaCl (brine). This step helps to remove residual water from the organic layer.[1][5]
-
-
Dry the Organic Layer: Drain the organic layer from the separatory funnel into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together and flows freely.[1]
-
Isolate the Product: Filter the organic solution to remove the drying agent. Rinse the drying agent with a small amount of fresh, cold solvent. Concentrate the filtrate under reduced pressure (rotary evaporation), ensuring the water bath temperature is kept low (e.g., < 40 °C) to prevent thermal degradation.
Visual Workflow Guides
The following diagrams illustrate the decision-making process for troubleshooting and the recommended experimental workflow.
Caption: Troubleshooting workflow for diagnosing low yields.
Caption: Recommended experimental workup flow to prevent hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
Technical Support Center: Synthesis of Diethyl 2-chloropyrimidine-4,5-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Diethyl 2-chloropyrimidine-4,5-dicarboxylate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Experimental Workflow
The synthesis of this compound is typically achieved in a two-step process. The workflow begins with the synthesis of the precursor, Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate, which is then chlorinated to yield the final product.
Caption: Overall workflow for the two-step synthesis of this compound.
Step 1: Synthesis of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate
This initial step involves the condensation of diethyl 2-formylsuccinate and urea to form the pyrimidine ring.
Experimental Protocol
A detailed experimental protocol for this step is referenced in the Journal of Organic Chemistry, 1955, 20, 1342. The general procedure involves the reaction of diethyl 2-formylsuccinate with urea in the presence of a suitable base and solvent.
| Parameter | Value |
| Reactants | Diethyl 2-formylsuccinate, Urea |
| Solvent | Ethanol |
| Base | Sodium ethoxide |
| Reaction Temperature | Reflux |
| Reaction Time | Several hours |
| Typical Yield | 60-70% |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete formation of the sodium salt of diethyl 2-formylsuccinate.- Deactivation of the base.- Insufficient reaction time or temperature. | - Ensure anhydrous conditions for the formation of sodium ethoxide.- Use freshly prepared sodium ethoxide.- Monitor the reaction by TLC and ensure it goes to completion. Increase reflux time if necessary. |
| Formation of side products | - Self-condensation of diethyl 2-formylsuccinate.- Decomposition of urea at high temperatures. | - Add urea after the formation of the enolate of diethyl 2-formylsuccinate.- Maintain a controlled reflux temperature. |
| Difficulty in product isolation | - Product is soluble in the reaction mixture.- Formation of an emulsion during workup. | - After acidification, cool the mixture to promote precipitation.- If an emulsion forms, add a small amount of brine or a different extraction solvent. |
Frequently Asked Questions (FAQs)
-
Q: Can other bases be used for this reaction? A: While sodium ethoxide is commonly used, other alkoxide bases such as potassium tert-butoxide could potentially be used. However, reaction conditions may need to be optimized.
-
Q: What is the role of the acid in the workup? A: Acidification is necessary to neutralize the reaction mixture and precipitate the product, which is a weakly acidic hydroxypyrimidine.
Step 2: Chlorination of Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate
This step converts the hydroxyl group of the pyrimidine ring to a chlorine atom using a chlorinating agent.
Experimental Protocol
The most common method for this transformation is the use of phosphoryl chloride (POCl₃).
| Parameter | Value |
| Reactant | Diethyl 2-hydroxypyrimidine-4,5-dicarboxylate |
| Chlorinating Agent | Phosphoryl chloride (POCl₃) |
| Additives (optional) | Phosphorus pentachloride (PCl₅), Tertiary amine (e.g., N,N-dimethylaniline) |
| Reaction Temperature | Reflux (typically 100-110 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction | - Insufficient amount of chlorinating agent.- Reaction temperature is too low or reaction time is too short.- Presence of water in the reaction mixture. | - Use a slight excess of POCl₃.- Ensure the reaction is heated to a vigorous reflux and monitor by TLC.- Ensure all glassware is dry and the starting material is anhydrous. |
| Formation of dark-colored byproducts | - Decomposition of the starting material or product at high temperatures. | - Use a controlled heating source (oil bath).- The addition of PCl₅ can sometimes lead to cleaner reactions. |
| Hydrolysis of the product during workup | - The 2-chloro group is susceptible to hydrolysis back to the hydroxyl group. | - Pour the reaction mixture slowly onto crushed ice with vigorous stirring.- Neutralize the acidic mixture promptly with a base (e.g., sodium bicarbonate or ammonia solution) while keeping the temperature low. |
| Ester hydrolysis | - The acidic conditions of the reaction and workup can lead to hydrolysis of the ethyl ester groups. | - Minimize the reaction time and workup time under strongly acidic or basic conditions. |
Frequently Asked questions (FAQs)
-
Q: Why is PCl₅ sometimes added with POCl₃? A: PCl₅ can help to drive the chlorination to completion, especially for less reactive substrates. It also helps to remove any traces of water.
-
Q: What is the purpose of adding a tertiary amine like N,N-dimethylaniline? A: A tertiary amine can act as a catalyst and also as an acid scavenger, which can sometimes lead to a cleaner reaction and higher yield.
-
Q: How should the excess POCl₃ be handled after the reaction? A: Excess POCl₃ is typically removed by distillation under reduced pressure before the workup. Any remaining POCl₃ is then carefully quenched by slowly adding the reaction mixture to ice water. This process is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Logical Relationship of Chlorination Troubleshooting
Technical Support Center: Alternative Chlorinating Agents for Pyrimidine-4,5-dicarboxylates
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding alternative chlorinating agents for the synthesis of chlorinated pyrimidines from pyrimidine-4,5-dicarboxylate precursors, which typically exist in their dihydroxy tautomeric form.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to phosphorus oxychloride (POCl₃) for chlorinating pyrimidine derivatives?
While phosphorus oxychloride (POCl₃) has been a standard reagent for over a century for converting hydroxypyrimidines to chloropyrimidines, it presents several significant challenges, particularly in large-scale synthesis.[1][2] Key drawbacks include:
-
Environmental Concerns: Reactions often require a large excess of POCl₃, creating substantial amounts of phosphorus-containing waste that is difficult to dispose of.[2]
-
Safety Hazards: Quenching excess POCl₃ on a large scale can be hazardous due to the potential for highly exothermic events.[1][2]
-
Harsh Reaction Conditions: The process typically involves high temperatures (refluxing) and can require long reaction times.[3]
-
Difficult Workup: The formation of phosphoric acid byproducts complicates the isolation and purification of the desired product.[3]
Q2: What are the most common and effective non-phosphorus alternatives to POCl₃?
Several non-phosphorus-based reagents offer effective alternatives, often with milder conditions and simpler workup procedures. The most common are:
-
Thionyl Chloride (SOCl₂): A powerful chlorinating agent that is often more reactive than POCl₃, potentially allowing for lower reaction temperatures. It is frequently used with a catalytic amount of N,N-Dimethylformamide (DMF).[3][4]
-
Oxalyl Chloride ((COCl)₂): Similar to thionyl chloride, this reagent is highly effective, often used with catalytic DMF. It is generally considered milder and more selective than thionyl chloride.[3][5] A key advantage is that its byproducts (CO, CO₂, HCl) are all gaseous, which greatly simplifies purification.[6]
-
Vilsmeier-Haack Reagent: This reagent is typically formed in situ from DMF and a chlorinating agent like POCl₃, oxalyl chloride, or thionyl chloride.[3][7] Using a non-phosphorus source like oxalyl chloride to generate the Vilsmeier reagent provides an effective chlorination pathway without phosphorus-based waste.[8]
-
Phosgene Equivalents: Reagents like diphosgene and triphosgene can also be used for the chlorination of dihydroxypyrimidines.[9]
Q3: How do I choose the right alternative chlorinating agent for my specific substrate?
The selection depends on factors like the substrate's sensitivity to heat and acid, the scale of the reaction, and the desired purity of the final product.
Caption: Decision logic for selecting a suitable chlorinating agent.
Q4: I'm getting low yields. What are the common causes and how can I troubleshoot this?
Low yields can stem from several issues. Refer to the troubleshooting table below for specific guidance. Common causes include:
-
Incomplete Reaction: The reaction may require a longer duration, higher temperature, or the addition of a catalyst like DMF.
-
Reagent Quality: Chlorinating agents like thionyl chloride and oxalyl chloride are highly reactive and sensitive to moisture. Use freshly opened or distilled reagents.
-
Substrate Degradation: Harsh acidic conditions or high temperatures can decompose the starting material or the product. Consider a milder reagent like oxalyl chloride.[5]
-
Poor Solubility: Ensure your starting material is sufficiently soluble in the chosen reaction solvent.
Q5: My reaction is producing a lot of dark-colored byproducts. How can I prevent this?
The formation of dark tars or byproducts is often a sign of decomposition. This can be caused by excessively high reaction temperatures or a reaction that is too vigorous. To mitigate this, try adding the chlorinating agent dropwise to a cooled solution of the pyrimidine and using an inert solvent to help moderate the reaction temperature.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution | Citation |
| Low or No Yield | 1. Reagent is old or has been deactivated by moisture. 2. Reaction temperature is too low or time is too short. 3. Incomplete conversion of the hydroxyl group. | 1. Use a fresh bottle or distill the reagent before use. 2. Increase temperature gradually and monitor by TLC. Consider adding catalytic DMF to accelerate the reaction. 3. For POCl₃, adding PCl₅ can sometimes be beneficial if the POCl₃ quality is poor. | [3],[2] |
| Reaction is Uncontrollable / Too Vigorous | 1. Reagent was added too quickly. 2. Reaction is being run neat (without solvent) at a high temperature. | 1. Add the chlorinating agent dropwise to a cooled (e.g., 0-5 °C) solution of the substrate. 2. Use an appropriate anhydrous solvent (e.g., Dichloromethane, Toluene) to moderate the reaction. | [3] |
| Formation of Dark Byproducts / Tar | 1. Reaction temperature is too high, causing decomposition. 2. Highly acidic conditions are degrading the material. | 1. Maintain a controlled temperature throughout the reaction. 2. Switch to a milder reagent like oxalyl chloride, which often works at room temperature. | [3],[10] |
| Difficult Product Isolation / Workup | 1. Formation of non-volatile byproducts (e.g., phosphoric acid from POCl₃). 2. Product is unstable to aqueous workup. | 1. Use a reagent that produces volatile byproducts, such as oxalyl chloride or thionyl chloride, which simplifies workup to solvent evaporation. 2. If possible, purify the crude product directly via distillation or chromatography after filtering any salts and evaporating the solvent. | [6],[5] |
Comparison of Chlorinating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux in excess POCl₃, often with a base (e.g., pyridine).[1][2] | Well-established, potent. | Excess reagent needed, hazardous quench, phosphorus waste, high temp.[1][2][3] |
| Thionyl Chloride (SOCl₂) | Reflux in inert solvent (e.g., Dioxane, Toluene) with catalytic DMF.[3] | Gaseous byproducts (SO₂, HCl), more reactive than POCl₃.[3][11] | Highly corrosive and moisture-sensitive. Can be too aggressive for sensitive substrates. |
| Oxalyl Chloride ((COCl)₂) | Room temp or mild heat in inert solvent (e.g., DCM) with catalytic DMF.[5][10] | Gaseous byproducts (CO, CO₂, HCl), mild conditions, high selectivity.[5][6] | More expensive than thionyl chloride.[5] |
| Vilsmeier Reagent (Non-POCl₃) | Prepared in situ at 0-40 °C; reaction at 50-100 °C.[8] | Avoids phosphorus waste, can be milder than POCl₃.[8] | Requires stoichiometric use of DMF, which must be removed. |
Experimental Protocols & Workflows
Caption: General experimental workflow for chlorination reactions.
Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)/DMF
Adapted from general procedures described for quinolines and other heterocycles.[3]
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the dihydroxypyrimidine substrate and an anhydrous solvent (e.g., toluene).
-
Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (e.g., 1-5 mol%).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride (SOCl₂) (typically 2.2-3.5 equivalents) dropwise via a dropping funnel, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess SOCl₂ and solvent under reduced pressure.
-
The crude product can then be purified by distillation, recrystallization, or chromatography.
Protocol 2: Chlorination using Vilsmeier Reagent from Oxalyl Chloride
This protocol is adapted from a patented method for preparing chlorinated pyrrolopyrimidines.[8]
-
Vilsmeier Reagent Preparation: In a dry, inert-atmosphere flask, add an aprotic solvent (e.g., ethyl acetate) and anhydrous N,N-Dimethylformamide (DMF) (1.0-1.2 equivalents relative to the substrate). Cool the solution to 0-10 °C.
-
Slowly add oxalyl chloride (1.2-1.4 equivalents) dropwise to the DMF solution. Stir for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Chlorination Reaction: Add the dihydroxypyrimidine substrate to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to 60-80 °C and maintain this temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Workup: After completion, cool the reaction mixture and slowly pour it into ice water. The product should precipitate.
-
Filter the solid product, wash thoroughly with water, and dry under a vacuum.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxalyl Chloride vs. Thionyl Chloride: The Ultimate Comparison for Acid Chloride Synthesis - Wolfa [wolfabio.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. CN111533748A - Method for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine by adopting non-phosphorus chlorination reagent - Google Patents [patents.google.com]
- 9. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Minimizing Dimer Formation in Reactions of Diethyl 2-chloropyrimidine-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of dimer formation during nucleophilic substitution reactions of Diethyl 2-chloropyrimidine-4,5-dicarboxylate. The following information is designed to assist researchers in optimizing their reaction conditions to favor the formation of the desired monomeric product.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of this compound reactions?
A1: Dimer formation refers to a side reaction where two molecules of this compound react with each other, or a molecule of the starting material reacts with the intended product, to form a larger, dimeric structure. This unwanted byproduct can reduce the yield of the desired monomeric product and complicate purification. While not extensively documented for this specific molecule, such self-condensation reactions can occur in activated heterocyclic systems.
Q2: What are the potential causes of dimer formation?
A2: Dimer formation can be influenced by several factors:
-
High Reaction Temperature: Elevated temperatures can provide the activation energy for this unwanted side reaction to occur.
-
Strongly Basic Conditions: The use of strong bases can deprotonate the starting material or the product, creating a nucleophilic species that can react with another molecule of the electrophilic chloropyrimidine.
-
High Concentration of Reactants: Increased proximity of reactant molecules can favor bimolecular side reactions like dimerization.
-
Prolonged Reaction Times: Allowing the reaction to proceed for extended periods after the primary reaction is complete can increase the likelihood of side product formation.
Q3: How can I detect dimer formation in my reaction mixture?
A3: Dimer formation can be detected using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dimer will likely have a different Rf value than the starting material and the desired product. It is often a less polar spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can identify a peak with a mass corresponding to the dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the crude product will show an additional set of signals corresponding to the dimeric structure.
Troubleshooting Guides
Issue 1: Significant Dimer Formation Observed by TLC/LC-MS
This guide provides a systematic approach to minimizing dimer formation when it is identified as a major side product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing significant dimer formation.
Detailed Steps:
-
Reduce Reaction Temperature: Lowering the temperature is often the most effective way to reduce the rate of unwanted side reactions. It is recommended to run the reaction at the lowest temperature that still allows for a reasonable conversion rate of the starting material.
-
Modify Base Conditions:
-
Use a Weaker Base: If a strong base is being used, consider switching to a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate.
-
Slow Addition of Base: Adding the base dropwise over a period can help maintain a low instantaneous concentration, disfavoring side reactions.
-
-
Decrease Reactant Concentration: Running the reaction under more dilute conditions can decrease the probability of bimolecular reactions, including dimerization.
-
Optimize Reaction Time: Monitor the reaction progress closely by TLC or LC-MS. Once the formation of the desired product has plateaued, quench the reaction to prevent further side product formation.
-
Change Solvent: The choice of solvent can influence reaction rates. Experimenting with solvents of different polarities may help to selectively favor the desired reaction pathway.
Issue 2: Difficulty in Separating the Monomer from the Dimer
This guide outlines strategies for the purification of the desired monomeric product when it is contaminated with the dimeric byproduct.
Purification Strategy Flowchart
Caption: A logical workflow for the purification of the monomeric product.
Detailed Approaches:
-
Flash Column Chromatography: This is typically the first method of choice. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can often effectively separate the less polar dimer from the more polar monomer.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. The dimer, being a different molecule, will likely have different solubility properties.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining highly pure material, preparative HPLC is a powerful technique.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Aromatic Amine
This protocol provides a starting point for the reaction of this compound with an aromatic amine, with considerations for minimizing dimer formation.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., anhydrous THF or DMF, 0.1 M), add the aromatic amine (1.1 eq).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Work-up: Once the starting material is consumed (or product formation ceases), quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Analysis of Monomer vs. Dimer Ratio by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile).
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Integrate the peak areas for the expected m/z of the monomer and the dimer to determine their relative ratio.
Data Presentation
The following tables present hypothetical data to illustrate the effect of reaction parameters on the formation of the desired monomeric product versus the unwanted dimer.
Table 1: Effect of Temperature on Product Distribution
| Temperature (°C) | Monomer Yield (%) | Dimer Yield (%) |
| 0 | 65 | 5 |
| 25 (Room Temp) | 75 | 15 |
| 50 | 70 | 25 |
| 80 | 60 | 35 |
Table 2: Effect of Base on Product Distribution
| Base | Monomer Yield (%) | Dimer Yield (%) |
| Triethylamine | 72 | 18 |
| DIPEA | 85 | 8 |
| K2CO3 | 82 | 10 |
| NaH | 45 | 40 |
Table 3: Effect of Reactant Concentration on Product Distribution
| Concentration (M) | Monomer Yield (%) | Dimer Yield (%) |
| 0.05 | 88 | 5 |
| 0.1 | 85 | 8 |
| 0.5 | 70 | 20 |
| 1.0 | 62 | 28 |
Disclaimer: The quantitative data presented in these tables is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific reactants and conditions used. Researchers should perform their own optimization studies.
Technical Support Center: Catalyst Selection for Cross-Coupling with Diethyl 2-chloropyrimidine-4,5-dicarboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving the highly electron-deficient substrate, Diethyl 2-chloropyrimidine-4,5-dicarboxylate. The presence of two electron-withdrawing carboxylate groups significantly influences the reactivity of the C2-chloro position, making careful selection of the catalytic system crucial for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: How do the diethyl dicarboxylate groups at the C4 and C5 positions affect the reactivity of the 2-chloro position in cross-coupling reactions?
The two ester groups are strongly electron-withdrawing, which makes the pyrimidine ring highly electron-deficient. This electronic effect generally increases the reactivity of the 2-chloro position towards oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in many cross-coupling reactions.[1] However, the nitrogen atoms in the pyrimidine ring can also coordinate to the palladium catalyst, potentially leading to deactivation.[2]
Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?
Palladium-catalyzed cross-coupling reactions are well-suited for this substrate. The most commonly employed and well-documented reactions for similar electron-deficient chloropyrimidines are:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters.[3]
-
Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines.[4]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[5]
-
Heck Coupling: For C-C bond formation with alkenes.[6]
-
Stille Coupling: For C-C bond formation with organostannanes.[7]
Q3: What are the general considerations for catalyst selection for this substrate?
Due to the electron-deficient nature of the substrate, a highly active catalyst system is often required. Key considerations include:
-
Ligand: The choice of ligand is critical. For less reactive chloro-substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote oxidative addition and stabilize the catalytic species.[8]
-
Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki coupling and the deprotonation of the amine in Buchwald-Hartwig amination. The choice of base can significantly impact the reaction yield. Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃, and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1]
-
Solvent: Aprotic polar solvents like dioxane, THF, and DMF are frequently used. The choice of solvent can affect catalyst solubility and reactivity.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inactive Catalyst | The Pd(0) active species is susceptible to oxidation. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed. Consider using a more robust precatalyst or a higher catalyst loading. For Pd(II) precatalysts, ensure complete reduction to Pd(0) in situ. |
| Catalyst Inhibition | The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[2] Using bulky, electron-rich ligands can sterically shield the metal center and mitigate this inhibition. |
| Suboptimal Ligand | For challenging couplings of aryl chlorides, standard ligands like PPh₃ may not be sufficient. Switch to more electron-rich and sterically hindered phosphine ligands such as XPhos, SPhos, or RuPhos, or consider N-heterocyclic carbene (NHC) ligands.[8] |
| Inappropriate Base | The base may not be strong enough to facilitate the key steps of the catalytic cycle. For Suzuki couplings, screen stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required. |
| Low Reaction Temperature | The oxidative addition to the C-Cl bond may require higher temperatures. Gradually increase the reaction temperature, monitoring for potential decomposition of starting materials or products. Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields.[9] |
Problem 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | This is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture and solvents. Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling. |
| Protodeboronation of Boronic Acid (Suzuki) | This is the replacement of the boronic acid group with a hydrogen atom and can be promoted by excess base or water. Consider using anhydrous solvents and a less basic carbonate or phosphate. Using boronic esters (e.g., pinacol esters) can sometimes reduce this side reaction. |
| Hydrolysis of Ester Groups | The use of strong aqueous bases can lead to the hydrolysis of the diethyl dicarboxylate groups. If this is observed, switch to non-aqueous conditions and use a weaker, non-nucleophilic base. |
Data Presentation: Recommended Starting Conditions for Cross-Coupling Reactions
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, based on successful examples with structurally similar electron-deficient chloropyrimidines. Note: These are starting points and may require further optimization for this specific substrate.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | [9] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | [8] |
| Solvent | Dioxane/H₂O (4:1) or DMF | [8] |
| Temperature | 80-120 °C | [8] |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Reference |
| Catalyst | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) or PdCl₂(PPh₃)₂ (5 mol%) / Xantphos (10 mol%) | [8] |
| Base | NaOtBu or Cs₂CO₃ (1.5-2 equiv.) | [4] |
| Solvent | Toluene or Dioxane | [4] |
| Temperature | 100-120 °C | [4] |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | [5] |
| Co-catalyst | CuI (5-10 mol%) | [5] |
| Base | Et₃N or DIPEA (2-3 equiv.) | [5] |
| Solvent | THF or DMF | [5] |
| Temperature | 25-80 °C | [5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., Dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Evacuate and backfill the tube with the inert gas several times.
-
Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
1H NMR Characterization of Diethyl 2-chloropyrimidine-4,5-dicarboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for Diethyl 2-chloropyrimidine-4,5-dicarboxylate. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide utilizes a predicted ¹H NMR spectrum and compares it with the experimental data of structurally analogous compounds. This approach offers valuable insights into the expected spectral features and aids in the structural elucidation of related pyrimidine derivatives.
Comparative ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for this compound and compares it with the experimental data of two similar compounds: Diethyl 2-methylpyrimidine-4,5-dicarboxylate and Diethyl 2-aminopyrimidine-4,5-dicarboxylate. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm), signal multiplicity, and integration values.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ ppm) | Multiplicity | Integration |
| This compound | H-6 | ~ 9.1 - 9.3 | Singlet | 1H |
| -OCH₂- | ~ 4.4 - 4.5 | Quartet | 4H | |
| -CH₃ | ~ 1.3 - 1.4 | Triplet | 6H | |
| Diethyl 2-methylpyrimidine-4,5-dicarboxylate | H-6 | 8.98 | Singlet | 1H |
| -OCH₂- | 4.42 | Quartet | 4H | |
| -CH₃ | 2.75 | Singlet | 3H | |
| -CH₃ | 1.40 | Triplet | 6H | |
| Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | NH (brs) | 9.21 / 7.76 | Broad Singlet | 1H / 1H |
| Aromatic (m) | 7.34 - 7.24 | Multiplet | 5H | |
| H-4 (s) | 5.17 | Singlet | 1H | |
| -OCH₂- (q) | 4.01 - 3.96 | Quartet | 2H | |
| -CH₃ (s) | 2.26 | Singlet | 3H | |
| -CH₃ (t) | 1.11 - 1.07 | Triplet | 3H |
Note: The ¹H NMR data for this compound is predicted data. The experimental data for the comparative compounds were obtained from publicly available sources.
Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound and the different proton environments that give rise to the distinct signals in the ¹H NMR spectrum.
Figure 1. Molecular structure of this compound with key proton groups highlighted.
Experimental Protocol for ¹H NMR Characterization
The following is a standard protocol for the acquisition of a ¹H NMR spectrum for compounds similar to this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
The instrument should be properly tuned and shimmed to optimize the magnetic field homogeneity.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the expected chemical shift range for this type of compound.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used between pulses to allow for full relaxation of the protons.
-
Number of Scans: The number of scans can be varied depending on the sample concentration. For a moderately concentrated sample, 16-64 scans are usually sufficient to obtain a good signal-to-noise ratio.
4. Data Processing:
-
The raw data (Free Induction Decay or FID) should be processed using appropriate software.
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum to ensure accurate integration.
-
Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the signal multiplicities (singlet, doublet, triplet, quartet, multiplet) to deduce the coupling patterns between neighboring protons. The coupling constants (J-values) should be measured in Hertz (Hz).
A Comparative Guide to the Analytical Techniques for Diethyl 2-chloropyrimidine-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mass Spectrometry and Other Key Analytical Methodologies
In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. Diethyl 2-chloropyrimidine-4,5-dicarboxylate, a heterocyclic compound with potential applications in medicinal chemistry, requires robust analytical methods to determine its structure, purity, and quantity. This guide provides a comprehensive comparison of mass spectrometry with other widely used analytical techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their needs.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common MS-based methods for this type of analysis.
Predicted Electron Ionization Mass Spectrum and Fragmentation
While a publicly available electron ionization (EI) mass spectrum for this compound is not readily found, a predicted fragmentation pattern can be constructed based on the known fragmentation of its constituent parts: the 2-chloropyrimidine core and the diethyl dicarboxylate substituents.
The molecular ion peak [M]⁺• is expected at m/z 258, with a smaller [M+2]⁺• peak at m/z 260 due to the presence of the ³⁷Cl isotope. Key fragmentation pathways are likely to include:
-
Loss of an ethoxy radical (-•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to a fragment at m/z 213.
-
Loss of an ethyl group (-CH₂CH₃): This would result in a fragment at m/z 229.
-
Loss of carbon monoxide (-CO): Sequential losses of CO from the ester groups are possible.
-
Cleavage of the pyrimidine ring: The 2-chloropyrimidine ring can undergo complex fragmentation, including the loss of the chlorine atom or HCN.[1] The mass spectrum of 2-chloropyrimidine itself shows a prominent molecular ion at m/z 114 and fragments corresponding to the loss of chlorine and subsequent ring cleavage.[1]
The following table summarizes the predicted key fragments and their mass-to-charge ratios.
| Predicted Fragment Ion | m/z Ratio | Predicted Origin |
| [C₁₀H₁₁ClN₂O₄]⁺• | 258/260 | Molecular Ion |
| [C₈H₈ClN₂O₃]⁺ | 213 | Loss of •OCH₂CH₃ |
| [C₉H₁₀ClN₂O₄]⁺ | 229 | Loss of •CH₂CH₃ |
| [C₄H₂ClN₂]⁺ | 113 | Fragment of the chloropyrimidine ring |
| [C₄H₃N₂]⁺ | 79 | Loss of Cl from the pyrimidine ring |
Comparison of Analytical Techniques
To provide a holistic view, this section compares mass spectrometry with other essential analytical techniques for the characterization of this compound.
| Technique | Information Provided | Advantages | Limitations |
| GC-MS | Molecular Weight, Structural Information (Fragmentation Pattern), Quantification, Purity | High resolution, sensitive, provides structural information. | Requires volatile and thermally stable compounds; derivatization may be needed.[2] |
| LC-MS | Molecular Weight, Structural Information (with MS/MS), Quantification, Purity | Suitable for non-volatile and thermally labile compounds, high sensitivity.[3][4] | Matrix effects can suppress ionization; complex data interpretation.[5] |
| HPLC-UV | Quantification, Purity | Robust, reproducible, widely available. | Limited structural information; requires a chromophore. |
| NMR Spectroscopy | Detailed Structural Elucidation (¹H and ¹³C environment), Purity | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires higher sample concentration. |
| FTIR Spectroscopy | Functional Group Identification | Fast, non-destructive, provides information on chemical bonds.[6][7] | Limited for complex mixture analysis; provides general structural information.[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the analysis of this compound, assuming it is sufficiently volatile and thermally stable.
1. Sample Preparation:
- Dissolve a known amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 10 µg/mL.[8]
- Filter the sample through a 0.22 µm syringe filter.
2. GC-MS Parameters: [2]
- GC System: Agilent 7890B or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL (splitless injection).
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS System: Agilent 5977A or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is suitable for the analysis of this compound, particularly if it has limited volatility or thermal stability.
1. Sample Preparation:
- Dissolve the sample in a mixture of the initial mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of 1-10 µg/mL.
- Filter the sample through a 0.22 µm syringe filter.
2. LC-MS Parameters: [9]
- LC System: Agilent 1290 Infinity II or equivalent.
- Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
- Start at 10% B, hold for 1 minute.
- Linear gradient to 95% B over 8 minutes.
- Hold at 95% B for 2 minutes.
- Return to 10% B and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- MS System: Agilent 6545 Q-TOF or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Mass Range: m/z 100-500.
- Capillary Voltage: 3500 V.
- Fragmentor Voltage: 120 V.
Visualizations
Experimental Workflow for GC-MS and LC-MS Analysis
Caption: Workflow for GC-MS and LC-MS analysis.
Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation pathway.
Conclusion
The analysis of this compound is best approached through a combination of orthogonal analytical techniques. Mass spectrometry, particularly GC-MS and LC-MS, provides invaluable information on molecular weight and structure. When coupled with NMR for definitive structural elucidation and chromatographic methods like HPLC for accurate quantification and purity assessment, researchers can achieve a comprehensive characterization of this and other novel chemical entities. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the field, enabling informed decisions in their analytical strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative FT-IR Spectral Analysis: Diethyl 2-chloropyrimidine-4,5-dicarboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of Diethyl 2-chloropyrimidine-4,5-dicarboxylate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a predicted spectrum based on its functional groups and offers a comparison with the well-documented spectrum of a structurally related compound, Diethyl Phthalate. This approach allows for a detailed understanding of the key spectral features that are crucial for the identification and characterization of this pyrimidine derivative.
Predicted vs. Reference Compound: A Structural Overview
This compound is a multifaceted molecule featuring a pyrimidine core, a chloro substituent, and two ethyl ester groups. These functional groups give rise to a unique infrared spectrum that can be used for its identification.
For comparison, Diethyl Phthalate is utilized as a reference compound. It shares the diethyl dicarboxylate feature and an aromatic ring, which makes it an excellent candidate for highlighting the spectral contributions of the pyrimidine ring and the chloro group in the target molecule.
Quantitative Data Summary: A Comparative Table of FT-IR Peaks
The following table summarizes the predicted FT-IR absorption bands for this compound and compares them with the experimentally observed bands for Diethyl Phthalate. This side-by-side comparison is essential for distinguishing the two compounds.
| Functional Group/Vibration | Predicted Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for Diethyl Phthalate | Key Distinctions |
| C-H Stretch (Aromatic/Heteroaromatic) | ~3100 - 3000 | 3100 - 3000 | Subtle shifts may occur due to the electronic effects of the nitrogen atoms in the pyrimidine ring. |
| C-H Stretch (Aliphatic - CH₂, CH₃) | ~2980 - 2850 | 2980 - 2850 | Largely similar, characteristic of the ethyl groups. |
| C=O Stretch (Ester) | ~1730 - 1715[1] | ~1720[2] | The electron-withdrawing nature of the pyrimidine ring may slightly shift the carbonyl absorption. |
| C=N and C=C Stretch (Pyrimidine Ring) | ~1600 - 1450[1][3] | ~1601, 1581 (Aromatic C=C)[4] | The presence of C=N stretching bands is a definitive feature for the target compound, distinguishing it from the carbocyclic ring of phthalate. |
| C-O Stretch (Ester) | ~1300 - 1100 | ~1280, 1120 | The pattern in this "fingerprint" region will differ due to the overall molecular structure. |
| C-Cl Stretch | ~800 - 600[1] | N/A | This absorption is a unique and critical marker for this compound. |
Experimental Protocol: Acquiring an FT-IR Spectrum
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid organic compound, applicable to the target molecule.
Objective: To obtain a high-quality FT-IR spectrum of the analyte for structural elucidation and identification.
Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.
Materials and Equipment:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)
-
The sample (this compound)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol.
-
Record a background spectrum. This will subtract the absorbance from the ambient atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.[5]
-
-
Sample Application:
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.[5]
-
Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.[6]
-
-
Data Processing and Analysis:
-
The resulting spectrum (transmittance or absorbance vs. wavenumber) is displayed by the software.
-
Label the significant peaks and compare them with the predicted values and reference spectra.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample from the crystal.
-
Clean the crystal surface thoroughly with a solvent-dampened wipe.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using FT-IR spectroscopy.
References
Comparative Guide to Analytical Methods for Purity Assessment of Diethyl 2-chloropyrimidine-4,5-dicarboxylate
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and intermediates like Diethyl 2-chloropyrimidine-4,5-dicarboxylate is a critical step in ensuring the safety, efficacy, and quality of the final drug product. The presence of impurities, even in trace amounts, can have significant pharmacological and toxicological implications. This guide provides a comparative overview of key analytical methods for the purity assessment of this compound, offering detailed experimental protocols and expected performance data to aid in method selection and implementation.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method presents distinct advantages and is suited for different aspects of purity analysis, from routine quality control to the characterization of unknown impurities.
General Workflow for Purity Assessment
A systematic approach is essential for the comprehensive purity assessment of a compound like this compound. The process typically begins with method development and validation, followed by the analysis of the bulk substance. Forced degradation studies are also crucial to identify potential degradation products that might arise during storage or manufacturing.
Caption: A general workflow for the purity assessment of a pharmaceutical intermediate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of a wide range of pharmaceutical compounds, including pyrimidine derivatives.[1][2] It offers high resolution, sensitivity, and is suitable for non-volatile and thermally labile molecules. A reversed-phase HPLC method with UV detection is the most common approach for a compound like this compound.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) or a gradient elution for separating a wider range of impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Performance Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation based on volatility and partitioning, with mass-based detection. | Quantitation based on the direct proportionality of NMR signal intensity to the number of nuclei.[3] |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.001 - 0.01% | 0.1 - 1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.003 - 0.03% | 0.3 - 3% |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
| Specificity | High, can be affected by co-eluting impurities. | Very high, provides structural information. | High, based on unique chemical shifts. |
| Sample Throughput | High | Medium | Low |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile compounds, GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry.[4][5] Given the ester functionalities, this compound is amenable to GC-MS analysis, which is particularly useful for identifying and quantifying volatile impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1).
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Caption: A typical workflow for GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for purity assessment.[3] ¹H qNMR is particularly useful as an orthogonal technique to chromatography for confirming the purity of the main component.
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into an NMR tube.
-
Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons corresponding to each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Caption: The relationship of variables for purity calculation by qNMR.
Forced Degradation Studies
Forced degradation studies are essential to develop stability-indicating analytical methods.[8][9] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products.[10] This information is crucial for understanding the degradation pathways and ensuring that the chosen analytical method can separate and quantify these degradants.
Typical Stress Conditions
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Exposing the drug substance to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
The stressed samples are then analyzed by a suitable stability-indicating method, typically HPLC, to resolve the main peak from any degradation products.
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. HPLC is a robust and versatile technique for routine purity testing and the quantification of known and unknown impurities. GC-MS offers high sensitivity and selectivity for volatile impurities and provides valuable structural information for their identification. qNMR serves as an excellent orthogonal method for the absolute purity determination of the main component. A comprehensive purity profile is best achieved by employing a combination of these techniques, complemented by thorough forced degradation studies to ensure the stability-indicating nature of the analytical methods. The choice of the primary method will depend on the specific requirements of the analysis, such as the stage of drug development, the nature of the expected impurities, and the desired level of sensitivity and accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
Reactivity Face-Off: A Comparative Guide to 2-Chloro- and 4-Chloropyrimidine Derivatives
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a critical aspect of synthesizing novel therapeutic agents and functional materials. Among the most versatile precursors are chloropyrimidine derivatives, which serve as key building blocks for introducing a wide array of substituents via nucleophilic aromatic substitution (SNAr). This guide provides an objective, data-supported comparison of the reactivity of two principal isomers: 2-chloropyrimidine and 4-chloropyrimidine derivatives.
While direct quantitative comparisons of reaction kinetics under identical conditions are not extensively documented in a side-by-side manner in the literature, a strong qualitative and theoretical consensus has been established. Generally, 4-chloropyrimidine exhibits greater reactivity towards nucleophiles in SNAr reactions compared to its 2-chloro counterpart. This heightened reactivity is primarily attributed to the superior electronic stabilization of the intermediate formed during the reaction at the C4 position.
Theoretical Underpinnings of Reactivity
The difference in reactivity between the 2- and 4-positions of the pyrimidine ring can be rationalized by examining the stability of the Meisenheimer complex, the key intermediate in an SNAr reaction. The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack.
When a nucleophile attacks the C4 position (para to one nitrogen and ortho to the other), the negative charge of the resulting Meisenheimer intermediate can be effectively delocalized over both nitrogen atoms through resonance. In contrast, attack at the C2 position (situated between the two nitrogen atoms) results in a less stable intermediate, as the negative charge is primarily delocalized onto the adjacent nitrogen atoms, leading to greater charge repulsion.
Frontier molecular orbital theory also supports this observation, indicating a larger lowest unoccupied molecular orbital (LUMO) coefficient at the C4 position compared to the C2 position, making it more susceptible to nucleophilic attack.
Qualitative Reactivity Comparison
The following table summarizes the general reactivity trends and influencing factors.
| Feature | 2-Chloropyrimidine Derivatives | 4-Chloropyrimidine Derivatives | Influencing Factors |
| General Reactivity in SNAr | Less reactive | More reactive | Stability of the Meisenheimer intermediate, LUMO coefficients. |
| Regioselectivity in Dichloropyrimidines | Generally less favored site of initial attack in 2,4-dichloropyrimidine. | Generally the preferred site of initial attack in 2,4-dichloropyrimidine. | The nature of the nucleophile and the presence of other substituents on the pyrimidine ring can alter or even reverse this selectivity. |
| Effect of Substituents | Reactivity is sensitive to substituents on the ring. Electron-donating groups at C6 can enhance reactivity at C2. | Reactivity is also influenced by other ring substituents. | Electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the pyrimidine ring and thus the regioselectivity of the nucleophilic attack. |
| Nucleophile Preference | Can be the preferred site of attack for certain nucleophiles (e.g., alkoxides, formamides) in specifically substituted pyrimidines due to secondary interactions like hydrogen bonding. | Generally reactive with a wide range of nucleophiles (e.g., amines, thiols). | The nature of the nucleophile (hard vs. soft, steric bulk) plays a crucial role in determining the site of attack. |
Experimental Protocols
While specific reaction conditions should be optimized for each substrate and nucleophile combination, a general procedure for a nucleophilic aromatic substitution on a chloropyrimidine is provided below.
General Experimental Protocol for Amination of Chloropyrimidines:
To a solution of the chloropyrimidine (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, DMF, or acetonitrile), the amine nucleophile (1.0-1.2 equivalents) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate; 1.5-2.0 equivalents) are added. The reaction mixture is then stirred at a temperature ranging from room temperature to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired substituted pyrimidine.
Visualization of Reaction Mechanisms and Influencing Factors
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: SNAr mechanism at C4 and C2 positions of chloropyrimidine.
Caption: Factors influencing regioselectivity in 2,4-dichloropyrimidine.
Biological activity of Diethyl 2-chloropyrimidine-4,5-dicarboxylate vs other pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrimidines
Pyrimidine and its derivatives are a class of heterocyclic aromatic organic compounds that play a crucial role in numerous biological processes.[1] They are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes.[2] Due to their diverse chemical properties and ability to interact with various biological targets, pyrimidine derivatives have been extensively investigated and developed as therapeutic agents with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3]
Anticancer Activity of Pyrimidine Derivatives
Numerous pyrimidine derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and dihydrofolate reductase.
A study on 2,4,5-substituted pyrimidines identified compounds with potent antiproliferative activity against several cancer cell lines. For instance, an indole-pyrimidine derivative was found to be an excellent inhibitor of tubulin polymerization, a critical process for cell division, with an IC50 value of 0.79 µM.[1] This compound also arrested cancer cells in the G2/M phase of the cell cycle with an EC50 of 20 nM.[1]
Another study focused on pyrimidine-5-carbonitrile derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis which is crucial for tumor growth. Several synthesized compounds exhibited high inhibitory activity against colon (HCT-116) and breast (MCF-7) cancer cell lines, with IC50 values ranging from 1.14 to 32.16 μM.[4]
The following table summarizes the anticancer activity of selected pyrimidine derivatives from various studies.
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| 2,4,5-Substituted Pyrimidines | Indole-pyrimidine 4k | Multiple cancer cell lines | 16 - 62 nM | [1] |
| Pyrimidine-5-carbonitriles | Compound 11e | HCT-116 (Colon) | 1.14 µM | [4] |
| Pyrimidine Sulfonate Esters | Compound A5 | Xanthomonas oryzae pv. oryzae | 4.24 µg/mL (EC50) | [5] |
| Pyrimidopyrimidines | Compound 3b | HCT-116 (Colon) | Close to Doxorubicin | [2] |
| Pyrimidopyrimidines | Compound 10b | MCF-7 (Breast) | Close to Doxorubicin | [2] |
| Pyrimidopyrimidines | Compound 10c | HEPG-2 (Liver) | Close to Doxorubicin | [2] |
Antimicrobial Activity of Pyrimidine Derivatives
Pyrimidine derivatives also represent a promising class of antimicrobial agents. Their ability to inhibit essential microbial enzymes makes them effective against a range of bacteria and fungi.
For example, a series of novel pyrimidine sulfonate esters containing a thioether moiety demonstrated good antibacterial activity against several plant pathogens, including Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri.[5] Compound A5, in particular, showed strong activity against Xoo with an EC50 value of 4.24 µg/mL.[5]
Another study on newly synthesized pyrimidine and pyrimidopyrimidine derivatives revealed that several compounds exhibited excellent antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungi (Candida albicans, Aspergillus flavus).[2]
The table below presents a summary of the antimicrobial activity of selected pyrimidine derivatives.
| Compound Class | Specific Derivative | Microorganism | Activity | Reference |
| Pyrimidine Sulfonate Esters | Compound A5 | Xanthomonas oryzae pv. oryzae | EC50 = 4.24 µg/mL | [5] |
| Pyrimidine Sulfonate Esters | Compound A33 | Xanthomonas axonopodis pv. citri | EC50 = 44.11 µg/mL | [5] |
| Pyrimidopyrimidines | Compound 3a, 3b, 3d | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Excellent | [2] |
| 2-Hydrazinopyrimidines | Compound 4a-d | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Excellent | [2] |
| 2-Pyrazolyl Pyrimidines | Compound 10b | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Excellent | [2] |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Test compounds (pyrimidine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Disk Diffusion Assay for Antimicrobial Activity
The disk diffusion method is a qualitative method used to test the susceptibility of bacteria to antimicrobials.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton agar plates
-
Sterile paper disks
-
Test compounds (pyrimidine derivatives)
-
Standard antibiotic disks (positive control)
-
Solvent (e.g., DMSO)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compounds and the standard antibiotic onto the agar surface. A disk impregnated with the solvent can be used as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Data Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the test compound.
Signaling Pathways and Experimental Workflows
The biological activity of pyrimidine derivatives is often mediated through their interaction with specific signaling pathways. For instance, their anticancer effects can be attributed to the inhibition of pathways crucial for cell growth and survival.
References
- 1. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 89793-12-4|Ethyl 2-chloropyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
- 4. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of Pyrimidine Dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic profiles of various pyrimidine and thiophene dicarboxylate derivatives, which are structurally related to diethyl 2-chloropyrimidine-4,5-dicarboxylate. The information is intended to offer a framework for evaluating the anticancer potential of novel compounds within this chemical class. The guide includes a summary of reported cytotoxic activities against several cancer cell lines and detailed experimental protocols for assessing cytotoxicity.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several dicarboxylate derivatives, demonstrating their cytotoxic effects on different cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population and is a standard measure of a drug's potency.[1] Doxorubicin and Cisplatin are included as standard reference anticancer agents.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative (2b) | T47D (Breast) | 2.3 | Doxorubicin | 15.5 |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative (2k) | T47D (Breast) | 7.1 | Doxorubicin | 15.5 |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative (2l) | T47D (Breast) | 8.6 | Doxorubicin | 15.5 |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative (2c) | T47D (Breast) | 12.1 | Doxorubicin | 15.5 |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative (2e) | T47D (Breast) | 13.2 | Doxorubicin | 15.5 |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative (2i) | T47D (Breast) | 14.9 | Doxorubicin | 15.5 |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative (2j) | T47D (Breast) | 16.0 | Doxorubicin | 15.5 |
| (E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | A549 (Lung) | 2.38 | Cisplatin | Not specified |
| (E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | HT29 (Colon) | 4.52 | Cisplatin | Not specified |
| (E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | T24 (Bladder) | 9.86 | Cisplatin | Not specified |
| Ethyl 4-(4-isopropoxy-3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | T47D (Breast) | 205.71 µg/mL | Doxorubicin | 3.33 µg/mL |
Data for diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives are from a study on their anticancer activity.[2] Data for (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates are from a study on their antitumor activity.[3][4] Data for the tetrahydropyrimidine-5-carboxylate is from a study on its cytotoxic activity.[5]
Experimental Protocols
A crucial aspect of drug discovery is the reliable assessment of a compound's cytotoxicity.[6] The following are detailed protocols for commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[7] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7]
Materials:
-
96-well plates
-
Test compound and control drug (e.g., Doxorubicin)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in the culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.[10]
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[11]
Materials:
-
96-well plates
-
Test compound
-
Cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.[1]
-
Supernatant Collection: After the desired incubation time, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[1]
-
LDH Reaction: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release from lysed control cells.
Visualized Experimental Workflow and Signaling Pathway
To better illustrate the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for in vitro cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
Antimicrobial screening of compounds synthesized from Diethyl 2-chloropyrimidine-4,5-dicarboxylate
The emergence of multidrug-resistant pathogens presents a significant and persistent challenge to global health. This has spurred extensive research into the discovery and development of new antimicrobial agents. Among the vast number of heterocyclic compounds investigated, pyrimidine derivatives have garnered considerable attention due to their broad spectrum of pharmacological activities, including antibacterial and antifungal properties.[1][2][3] This guide provides a comparative analysis of the antimicrobial performance of various synthesized pyrimidine-based compounds, offering a valuable resource for researchers, scientists, and drug development professionals.
The data presented herein is a compilation from multiple studies, showcasing the potential of different pyrimidine scaffolds as effective antimicrobial agents. While direct antimicrobial screening data for compounds synthesized specifically from Diethyl 2-chloropyrimidine-4,5-dicarboxylate were not the central focus of the available literature, the broader class of pyrimidine derivatives offers a wealth of information for comparison.
Comparative Antimicrobial Performance
The antimicrobial efficacy of newly synthesized pyrimidine derivatives is typically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The following tables summarize the quantitative data from various studies, presenting the zone of inhibition or Minimum Inhibitory Concentration (MIC) values for different compounds against selected microorganisms. These are compared with standard antimicrobial drugs to benchmark their activity.
Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives (Zone of Inhibition in mm)
| Compound ID | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference Drug(s) |
| Series A: Pyrimido[4,5-d]pyrimidine derivatives | Ampicillin | ||||
| 2a | 15 | 18 | 12 | - | 22 (S. aureus), 25 (B. subtilis), 20 (E. coli)[1] |
| 3a | 14 | 16 | 11 | - | [1] |
| 3b | 16 | 17 | 13 | - | [1] |
| 3c | 18 | 19 | 15 | - | [1] |
| Series B: Thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives | Ciprofloxacin | ||||
| Compound X | Fair Sensitivity | - | Fair Sensitivity | - | [2] |
| Series C: 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione derivatives | Erythromycin (500µg/ml) | ||||
| AY1-AY5 | - | - | Significant Activity | Significant Activity | [4] |
| Series D: 5-(5-amino-1,3,4-thiadiazole-2-yl)-pyrimidin-2(1H)-one derivatives | Ciprofloxacin (10µg/mL) | ||||
| 3a | 7 | - | 7 | 6 | |
| 3c | 8 | - | 9 | 5 | |
| Series E: Pyrimido[4,5-d]pyrimidine and Pyrazolyl-pyrimidine derivatives | Ampicillin | ||||
| 3a, 3b, 3d | Strong Activity | Strong Activity | Strong Activity | - | [5] |
| 4a-d | Strong Activity | Strong Activity | Strong Activity | - | [5] |
| 9c | Strong Activity | Strong Activity | Strong Activity | - | [5] |
| 10b | Strong Activity | Strong Activity | Strong Activity | - | [5] |
Note: "-" indicates data not available in the cited source.
Table 2: Antifungal Activity of Selected Pyrimidine Derivatives (Zone of Inhibition in mm)
| Compound ID | Candida albicans | Aspergillus flavus / Aspergillus niger | Reference Drug(s) |
| Series A: Pyrimido[4,5-d]pyrimidine derivatives | Nystatin | ||
| 3c | 17 | - | 20[1] |
| Series E: Pyrimido[4,5-d]pyrimidine and Pyrazolyl-pyrimidine derivatives | Clotrimazole | ||
| 3a, 3b, 3d | Strong Activity | Strong Activity (A. flavus) | [5] |
| 4a-d | Strong Activity | Strong Activity (A. flavus) | [5] |
| 9c | Strong Activity | Strong Activity (A. flavus) | [5] |
| 10b | Strong Activity | Strong Activity (A. flavus) | [5] |
| Series F: Substituted Dihydropyrimidines | - | ||
| 4(a-t) | Moderate Activity | Moderate Activity (A. niger) | [6] |
Note: "-" indicates data not available in the cited source. "Strong Activity" and "Moderate Activity" are as reported in the source publication where specific numerical data was not provided in the abstract.
Experimental Protocols
The following is a generalized methodology for the in vitro antimicrobial screening of synthesized compounds, based on commonly cited experimental procedures such as the disk-diffusion method.[1][4]
1. Preparation of Microbial Cultures:
-
Standard strains of bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger) are used.
-
Bacterial cultures are grown in nutrient broth at 37°C for 24 hours.
-
Fungal cultures are grown on a suitable medium like potato dextrose agar at 28°C for 48-72 hours.
2. Preparation of Test and Standard Drug Solutions:
-
The synthesized compounds and standard antimicrobial drugs (e.g., Ampicillin, Ciprofloxacin, Nystatin) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a specific concentration (e.g., 500 µg/mL or 10 µg/mL).[4]
3. Inoculation of Agar Plates:
-
A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
4. Application of Test Compounds:
-
Sterile paper discs (typically 6 mm in diameter) are impregnated with the solutions of the test compounds and the standard drugs.
-
A control disc impregnated with the solvent (DMSO) is also prepared.
-
The discs are placed on the surface of the inoculated agar plates.
5. Incubation:
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
6. Measurement of Antimicrobial Activity:
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial screening of novel pyrimidine derivatives.
Caption: Workflow for Synthesis and Antimicrobial Screening of Pyrimidine Derivatives.
References
- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmascholars.com [pharmascholars.com]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diethyl and Dimethyl 2-Chloropyrimidine-4,5-dicarboxylate Analogs: A Guide for Researchers
A comprehensive comparative study of Diethyl 2-chloropyrimidine-4,5-dicarboxylate and its direct methyl ester analog, Dimethyl 2-chloropyrimidine-4,5-dicarboxylate, is hampered by the limited availability of public data on the latter. Extensive searches have revealed a significant lack of information regarding the synthesis, physicochemical properties, and biological activities of Dimethyl 2-chloropyrimidine-4,5-dicarboxylate. Therefore, this guide will provide a comparative overview based on available data for this compound and will draw comparisons with closely related dimethyl and diethyl pyrimidine dicarboxylate analogs to infer potential structure-activity relationships.
This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced differences that can arise from the seemingly minor structural change of an ester group in heterocyclic compounds. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The nature of the ester group can influence a molecule's solubility, lipophilicity, metabolic stability, and ultimately, its biological efficacy.
Physicochemical Properties: A Comparative Overview
While direct comparative data is unavailable, we can extrapolate potential differences based on the general properties of ethyl and methyl esters. Methyl esters are typically more volatile and may have slightly higher aqueous solubility compared to their ethyl ester counterparts due to their lower molecular weight and reduced lipophilicity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | C₁₃H₁₉NO₄ | 253.29 | 178-183 | [3] |
| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | C₁₉H₂₃NO₄ | 329.4 | Not available | [4] |
| Dimethyl 2,5-pyridinedicarboxylate | C₉H₉NO₄ | 195.17 | 72-74 |
Synthesis and Experimental Protocols
The synthesis of 2-chloropyrimidine derivatives often involves the chlorination of the corresponding hydroxypyrimidine precursor. A general approach to synthesizing pyrimidine dicarboxylates may involve the condensation of a suitable three-carbon precursor with a urea or amidine derivative, followed by functional group manipulations.
General Synthesis of Pyrimidine Derivatives
A common method for the synthesis of pyrimidine rings is through the condensation of a β-dicarbonyl compound with an amidine or urea derivative. For the target molecules, a potential synthetic route could involve the reaction of a substituted amidine with a diethyl or dimethyl ester of an appropriately substituted propanedioate.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of 2-chloropyrimidine dicarboxylates.
Detailed Protocol for Nucleophilic Substitution on a Chloropyrimidine
While a specific protocol for the synthesis of the title compounds is not available, the following is a representative protocol for a nucleophilic substitution reaction on a 2-chloropyrimidine derivative, which is a common subsequent reaction for this class of compounds.[5]
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 20-30 minutes.[5]
-
Add 2-(Chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.[5]
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.[5]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.[5]
Biological Activity: A Comparative Discussion
Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects.[2][6] The nature of the ester group can significantly impact this activity. Generally, ethyl esters are more lipophilic than methyl esters, which can affect cell membrane permeability and interaction with hydrophobic binding pockets of target proteins. Conversely, the smaller size of the methyl ester may be more favorable for binding to sterically constrained active sites.
While no direct biological data exists for the two title compounds, studies on other heterocyclic dicarboxylates have shown that such variations can lead to differences in potency. For example, in a series of dihydropyridine dicarboxylates, the nature of the ester group was found to influence their activity as calcium channel modulators.
In Vitro Anticancer Activity
The anticancer potential of pyrimidine derivatives is often evaluated using cell viability assays such as the MTT or SRB assay against various cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).[7]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[7]
-
Add the solubilization solution to dissolve the formazan crystals.[7]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity
The antimicrobial activity of pyrimidine derivatives can be assessed using methods such as the broth microdilution or agar well diffusion assays to determine the minimum inhibitory concentration (MIC).
Experimental Protocol: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[7]
Materials:
-
Petri dishes with a suitable agar medium
-
Bacterial or fungal strains
-
Sterile swabs
-
Sterile cork borer or pipette tips
-
Test compounds (dissolved in a suitable solvent)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate the surface of the agar plate evenly using a sterile swab.
-
Create wells in the agar using a sterile cork borer.[7]
-
Add a defined volume of the test compound solution, positive control, and negative control to the wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited).[7]
Signaling Pathways and Logical Relationships
The biological activity of pyrimidine derivatives can be attributed to their interaction with various cellular targets and signaling pathways. For instance, some pyrimidine derivatives act as kinase inhibitors, interfering with cell signaling pathways crucial for cancer cell proliferation and survival.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-ジヒドロ-2,6-ジメチル-3,5-ピリジンジカルボン酸ジエチル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | C19H23NO4 | CID 14420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Prudent Disposal of Diethyl 2-chloropyrimidine-4,5-dicarboxylate: A Step-by-Step Guide
The proper disposal of Diethyl 2-chloropyrimidine-4,5-dicarboxylate is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this compound and its associated waste in a safe and compliant manner.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. The toxicological properties of this specific compound have not been fully investigated, thus caution is advised.[1] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Goggles or a face shield | Prevents eye irritation or serious eye damage from splashes or dust. |
| Hand Protection | Protective gloves (e.g., nitrile rubber) | Avoids skin contact, which may cause irritation. |
| Body Protection | Long-sleeved laboratory coat | Protects skin from accidental contact. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 136 approved respirator | Required if dust is generated or when handling large quantities. |
II. Disposal of Unused or Waste this compound
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
Step 1: Waste Classification and Segregation
-
Treat all this compound waste as hazardous unless confirmed otherwise by a qualified professional.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Packaging and Labeling
-
Place the chemical waste in a designated, leak-proof, and sealable container. Ensure the container is compatible with the chemical.
-
Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution (e.g., accumulation start date, principal investigator).
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents and strong acids.[1][2]
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the waste through a licensed and approved waste disposal company.[3] Never dispose of this chemical down the drain or in regular trash.[1][4]
III. Management of Contaminated Materials
Any materials that come into contact with this compound, such as personal protective equipment, weighing boats, or absorbent pads from a spill, must be treated as hazardous waste.
Step 1: Collection of Contaminated Items
-
Immediately after use, place all contaminated disposable items into a designated hazardous waste container.
Step 2: Decontamination of Reusable Equipment
-
Decontaminate reusable equipment, such as glassware, according to established laboratory procedures. The rinsate from this decontamination process should also be collected and disposed of as hazardous waste.
Step 3: Disposal of Contaminated Items
-
The container with contaminated items should be sealed, labeled, and disposed of following the same procedure as for the chemical waste itself.
IV. Accidental Spill Response
In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and decontaminate the area.
Step 1: Evacuate and Secure the Area
-
If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and restrict access to the location.
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Table 1.
Step 3: Containment and Cleanup
-
For solid spills, carefully sweep up the material and place it into a suitable container for disposal, avoiding dust generation.[1][4]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and collect the absorbed material into a designated waste container.
Step 4: Decontamination and Disposal
-
Decontaminate the spill area with an appropriate solvent or cleaning solution, collecting all materials used for cleaning as hazardous waste.
-
Dispose of all spill cleanup materials as hazardous waste, following the procedures outlined above.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Diethyl 2-chloropyrimidine-4,5-dicarboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Diethyl 2-chloropyrimidine-4,5-dicarboxylate. The following procedures are based on best practices for handling similar halogenated heterocyclic compounds and are intended to ensure laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety goggles when there is a risk of splashing or explosion.[1][2] |
| Hand | Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[1][2] It is advisable to consult the glove manufacturer's resistance guide for specific breakthrough times. Double gloving may be appropriate for certain procedures. |
| Body | A flame-resistant lab coat should be worn over personal clothing.[1] Long pants and closed-toe shoes are mandatory to cover all exposed skin.[1] |
| Respiratory | A NIOSH/MSHA-approved respirator should be used if engineering controls, such as a fume hood, are not sufficient to control exposure, or if dust or aerosols may be generated.[3][4] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational plan is critical to minimize the risk of exposure and accidents.
-
Preparation :
-
Ensure that a current Safety Data Sheet (SDS) for a similar compound is accessible and has been reviewed.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Verify that an eyewash station and safety shower are readily accessible.[3][4]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
-
Handling :
-
Post-Handling :
Disposal Plan: Waste Management
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container for hazardous chemical waste.[3] |
| Liquid Waste | Collect in a compatible, labeled, and sealed container for hazardous chemical waste. Do not pour down the drain. |
| Contaminated PPE and Materials | Dispose of as hazardous waste in a designated container. This includes gloves, disposable lab coats, and any materials used for cleaning spills.[3][6] |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
